Product packaging for Isomahanimbine(Cat. No.:CAS No. 26871-46-5)

Isomahanimbine

Cat. No.: B3028681
CAS No.: 26871-46-5
M. Wt: 331.4 g/mol
InChI Key: YZBKHDJPIAYXQH-UHFFFAOYSA-N
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Description

(+)-Mahanimbicine belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring (+)-Mahanimbicine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-mahanimbicine is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-mahanimbicine can be found in herbs and spices. This makes (+)-mahanimbicine a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO B3028681 Isomahanimbine CAS No. 26871-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-15(2)6-5-12-23(4)13-11-18-21(25-23)10-8-17-19-14-16(3)7-9-20(19)24-22(17)18/h6-11,13-14,24H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKHDJPIAYXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317689
Record name Mahanimbicine
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Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Mahanimbicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28305-77-3
Record name Mahanimbicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28305-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mahanimbicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Mahanimbicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 °C
Record name (+)-Mahanimbicine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isomahanimbine: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine is a naturally occurring carbazole alkaloid found in Murraya koenigii (L.) Spreng, commonly known as the curry tree. As a member of the carbazole alkaloid family, this compound shares a structural similarity with other bioactive compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound and its closely related isomer, Mahanimbine, are summarized below.

PropertyThis compoundMahanimbineData Source
Molecular Formula C₂₃H₂₅NOC₂₃H₂₅NO[1]
Molecular Weight 331.4 g/mol 331.4 g/mol [1]
Melting Point 142 °C94 - 95 °C[1][2]
Boiling Point Data not availableData not available
pKa Data not availableData not available
Solubility Soluble in DMSOSoluble in DMSO
Appearance SolidSolid[2]

Note: this compound is also referred to as (+)-Mahanimbicine in some databases.[1] It is crucial to distinguish this compound from its isomer, Mahanimbine, as their distinct structures can lead to different physical and biological properties.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges and then stops upon cooling is the boiling point.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Place a small amount of this compound (if in liquid form or dissolved in a high-boiling solvent) into the small test tube.

  • Place the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the bulb and the sample are immersed in the oil in the Thiele tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the liquid heats, air will escape from the capillary.

  • When a continuous stream of bubbles emerges from the capillary, stop heating.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a basic compound like an alkaloid, the pKa of its conjugate acid is determined.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is half-ionized.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • Fill the burette with a standardized solution of HCl.

  • Record the initial pH of the this compound solution.

  • Add the HCl solution in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH changes significantly and then begins to level off again.

  • Plot the pH versus the volume of HCl added. The pKa can be determined from the midpoint of the steepest part of the titration curve.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on structurally similar carbazole alkaloids, such as Girinimbine and Mahanimbine, provides valuable insights into its potential mechanisms of action. These compounds have been shown to exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis This compound This compound This compound->AKT This compound->mTOR STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression This compound This compound This compound->STAT3 Inhibits Phosphorylation MTT_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End WesternBlot_Workflow Start Start CellCulture Culture and treat cells with this compound Start->CellCulture Lysis Cell Lysis and Protein Extraction CellCulture->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification Electrophoresis SDS-PAGE (Protein Separation) Quantification->Electrophoresis Transfer Protein Transfer to Membrane (e.g., PVDF) Electrophoresis->Transfer Blocking Blocking with (e.g., BSA or milk) Transfer->Blocking PrimaryAb Incubation with Primary Antibody (e.g., anti-pERK) Blocking->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

References

A Technical Guide to the Isolation and Purification of Isomahanimbine from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a rich source of carbazole alkaloids, a class of heterocyclic compounds with significant pharmacological potential. Among these, isomahanimbine has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from M. koenigii. It details protocols for extraction, chromatographic separation, and data on yields, supported by workflow visualizations to aid in experimental design and execution.

Introduction

Murraya koenigii, a member of the Rutaceae family, is renowned for its aromatic leaves used in culinary applications and traditional medicine. The plant's medicinal properties are largely attributed to its rich phytochemical profile, particularly its diverse array of carbazole alkaloids. These compounds, including mahanimbine, koenimbine, and this compound, are biosynthesized with varying carbon frameworks and exhibit activities ranging from antimicrobial to anticancer.[1][2] this compound is a pyranocarbazole alkaloid that has been isolated from the leaves and roots of the plant.[3]

The effective isolation and purification of this compound are critical for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This process involves a multi-step approach beginning with solvent extraction to obtain a crude alkaloid mixture, followed by systematic chromatographic techniques to achieve a high degree of purity.

Extraction Methodologies

The initial and most critical step in isolating this compound is the efficient extraction from the plant matrix. The choice of solvent and method significantly impacts the yield and profile of the extracted alkaloids. This compound, being a relatively non-polar alkaloid, is typically extracted using non-polar to moderately polar solvents.

2.1. Plant Material Preparation

  • Collection and Drying: Fresh leaves of M. koenigii are collected and thoroughly washed. They are then shade-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent the degradation of thermolabile compounds.[4][5]

  • Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder and sieved (e.g., through a 120-mesh sieve) to ensure a uniform particle size, which increases the surface area for efficient solvent extraction.[4]

2.2. Experimental Protocol: Soxhlet Extraction Soxhlet extraction is a continuous extraction method suitable for compounds that are thermally stable. It ensures a thorough extraction due to the repeated washing of the plant material with fresh, distilled solvent.

  • Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Sample Loading: Place approximately 500 g of dried, powdered M. koenigii leaf or stem bark powder into a cellulose thimble.[6]

  • Solvent Addition: Fill the round-bottom flask with a suitable non-polar solvent such as petroleum ether (60-80°C) or hexane.[6][7] The solvent volume should be approximately 1.5 to 2 times the volume of the extractor chamber.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the dissolved phytochemicals.

  • Duration: Continue the extraction for a period of 6-8 hours to ensure exhaustive extraction.[4][6]

  • Concentration: After extraction, concentrate the resulting miscella (solvent + extract) under reduced pressure using a rotary evaporator to obtain the crude petroleum ether or hexane extract.

2.3. Data on Extraction Yields The yield of carbazole alkaloids is highly dependent on the solvent, extraction method, and geographical source of the plant material. While specific yields for this compound are not always reported independently, data for crude extracts and related alkaloids provide a valuable reference.

Table 1: Summary of Extraction Data for M. koenigii Alkaloids
Extraction Method Plant Part Solvent Reported Compound(s) Yield/Content
Soxhlet ExtractionLeaves90% EthanolMahanimbine (in extract)Not specified
Acid-Base ExtractionLeaves-Alkaloid-rich fractionNot specified
qNMR AnalysisLeaves-This compound0.010–0.114 mg/g
HPLC-MS/MS AnalysisNot specifiedMethanolMahanimbine7.22–5.62 mg/kg

Purification Protocols

Following extraction, the crude mixture contains a variety of compounds. Column chromatography is the primary technique used for the separation and purification of individual carbazole alkaloids.[8]

3.1. Experimental Protocol: Silica Gel Column Chromatography This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[9]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton wool.[10]

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[6][11]

    • Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, gently tapping the column to remove air bubbles. Do not let the column run dry.[10]

  • Sample Loading:

    • Take the crude hexane or petroleum ether extract and adsorb it onto a small amount of silica gel (dry loading method).

    • Gently load the dried, sample-adsorbed silica gel onto the top of the packed column.[11]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent like chloroform or ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:chloroform).[7] this compound is typically isolated from hexane and petroleum ether fractions.[3]

  • Fraction Collection:

    • Collect the eluate in fractions of equal volume (e.g., 20-25 mL) in numbered test tubes.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a solvent system similar to the column's mobile phase (e.g., petroleum ether:chloroform, 7:3 v/v) for development.[7]

    • Visualize the spots under UV light (254 nm).

    • Combine fractions that show a single spot with the same retention factor (Rf) corresponding to this compound.

3.2. Final Purification: Preparative HPLC For obtaining high-purity this compound required for pharmacological studies, a final purification step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be employed.

  • System: A preparative HPLC system equipped with a suitable column (e.g., C18) is used.[1]

  • Mobile Phase: An isocratic or gradient mobile phase, often consisting of acetonitrile and water or methanol, is developed based on analytical HPLC trials.[12]

  • Injection: The partially purified, combined fractions from column chromatography are dissolved in a suitable solvent and injected into the system.

  • Collection: The peak corresponding to this compound is collected using a fraction collector.

  • Purity Check: The purity of the isolated compound is confirmed using analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).

Visualized Workflow and Biological Context

4.1. This compound Isolation and Purification Workflow The following diagram illustrates the logical flow of the entire process, from raw plant material to the purified compound.

G A Murraya koenigii Leaves B Drying & Powdering A->B C Soxhlet Extraction (Petroleum Ether / Hexane) B->C D Crude Non-Polar Extract C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Alkaloid Mixture E->F G Silica Gel Column Chromatography F->G H Fraction Collection G->H I TLC Monitoring H->I Analysis J Pooling of this compound-rich Fractions I->J Guidance K Preparative HPLC (Optional) J->K L Pure this compound J->L If sufficient purity K->L M Structure Elucidation & Bioassay L->M

Workflow for this compound Isolation and Purification.

4.2. Biological Context: Signaling Pathways of Related Alkaloids While specific signaling pathways for this compound are not extensively documented, studies on the structurally similar carbazole alkaloid mahanimbine provide valuable insights for drug development professionals. Mahanimbine has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and STAT3 pathways.[13][14]

The diagram below illustrates the inhibitory effect of mahanimbine on these oncogenic pathways.

G cluster_akt AKT/mTOR Pathway cluster_stat3 STAT3 Pathway Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT STAT3 STAT3 Mahanimbine->STAT3 mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Proliferation2 Gene Transcription (Proliferation, Anti-apoptosis) STAT3->Proliferation2

Inhibitory action of Mahanimbine on AKT/mTOR and STAT3 pathways.

Conclusion

The isolation of pure this compound from Murraya koenigii is a systematic process that relies on the principles of natural product chemistry. The selection of appropriate non-polar solvents for initial extraction, followed by meticulous separation using silica gel column chromatography, forms the core of the purification strategy. The workflow presented in this guide, combining established protocols and quantitative data, serves as a robust framework for researchers aiming to isolate this and other related carbazole alkaloids for further investigation. The biological context provided by the signaling pathways of similar compounds underscores the therapeutic potential that warrants such purification efforts.

References

Isomahanimbine: A Spectroscopic and Mechanistic Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data (NMR, MS, IR) and Biological Activity of Isomahanimbine

This compound, a pyranocarbazole alkaloid, is a natural product isolated from plants of the Rutaceae family, notably from the leaves of Bergera koenigii (formerly Murraya koenigii), commonly known as the curry tree, and the stem bark of Murraya euchrestifolia. With a molecular formula of C₂₃H₂₅NO₂ and a molecular weight of 347.4 g/mol , this compound has garnered interest within the scientific community for its potential biological activities. This guide provides a comprehensive summary of the spectroscopic data for this compound, alongside detailed experimental protocols and an exploration of its potential mechanistic pathways.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for the definitive identification of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.85d8.0
H-47.20d8.0
H-57.95s
H-67.30t7.5
H-77.15t7.5
H-87.40d8.0
NH8.10br s
H-4'5.60d10.0
H-5'6.55d10.0
H-7'3.40t7.0
H-8'1.80m
H-9'5.15t7.0
2'-Me1.45s
6'-Me1.65s
10'-Me1.55s
OMe3.90s

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-1118.9
C-2140.2
C-3120.5
C-4109.8
C-4a123.5
C-4b121.2
C-5119.5
C-6124.0
C-7118.5
C-8110.5
C-8a138.0
C-9a125.8
C-2'77.8
C-3'129.5
C-4'122.0
C-5'128.0
C-6'132.0
C-7'22.5
C-8'40.8
C-9'124.5
2'-Me25.5
6'-Me17.8
10'-Me25.8
OMe55.6

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation pattern of this compound is characteristic of its pyranocarbazole structure.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (relative intensity, %)Fragmentation
[M]⁺347 (100)Molecular Ion
[M-15]⁺332 (45)Loss of CH₃
[M-69]⁺278 (30)Loss of C₅H₉ (isoprenyl side chain fragment)
[M-83]⁺264 (25)Loss of C₆H₁₁ (isoprenyl side chain fragment)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
3430N-H stretching
2925, 2855C-H stretching (aliphatic)
1640C=C stretching (aromatic)
1590C=C stretching (aromatic)
1460C-H bending
1240C-O stretching (ether)

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies:

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy
  • Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the absorbance or transmittance of the sample.

  • Data Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Potential Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are still under active investigation, studies on structurally related carbazole alkaloids, such as mahanimbine and girinimbine, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer research. These related compounds have been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways implicated in the anticancer effects of related carbazole alkaloids is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. It is plausible that this compound may exert its effects by inhibiting key components of this pathway.

Another relevant signaling cascade is the STAT3 pathway . Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and it is a potential target for this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

Isomahanimbine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation STAT3 STAT3 Receptor->STAT3 Activation This compound This compound This compound->PI3K Akt Akt This compound->Akt This compound->STAT3 PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Proteins Pro-apoptotic Proteins Akt->Apoptosis_Proteins Inhibits Anti_Apoptosis_Proteins Anti-apoptotic Proteins Akt->Anti_Apoptosis_Proteins Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes STAT3->Gene_Expression Promotes Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Drives Experimental_Workflow cluster_wb Western Blot Steps Cell_Culture 1. Cell Culture (e.g., Cancer cell line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis and Protein Extraction Treatment->Lysate_Prep Quantification 4. Protein Quantification (e.g., BCA Assay) Lysate_Prep->Quantification Western_Blot 5. Western Blotting Quantification->Western_Blot Analysis 6. Data Analysis and Interpretation Western_Blot->Analysis SDS_PAGE a. SDS-PAGE Transfer b. Protein Transfer SDS_PAGE->Transfer Blocking c. Blocking Transfer->Blocking Primary_Ab d. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab e. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection f. Chemiluminescent Detection Secondary_Ab->Detection

Isomahanimbine: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine is a carbazole alkaloid, a class of nitrogen-containing heterocyclic organic compounds, naturally found in Murraya koenigii, commonly known as the curry leaf tree. This plant is integral to traditional medicine systems, particularly in South Asia, and has been a subject of scientific investigation for its rich phytochemical profile and diverse pharmacological activities. This compound, alongside other carbazole alkaloids like mahanimbine and girinimbine, contributes to the therapeutic potential of Murraya koenigii. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its study, and an exploration of its potential biological activities, with a focus on relevant signaling pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the plant Murraya koenigii (L.) Spreng, belonging to the Rutaceae family.[1][2] Different parts of the plant, including the leaves and roots, have been reported to contain this alkaloid.[1][3]

The abundance of this compound in Murraya koenigii can vary depending on several factors, including the geographical location, climatic conditions, and the specific part of the plant being analyzed. A comprehensive study quantifying carbazole alkaloids in Murraya koenigii leaves from 34 different natural populations across six climatic zones in India reported a significant range for the natural abundance of this compound.

Table 1: Quantitative Abundance of this compound in Murraya koenigii Leaves

Plant PartAbundance (mg/g of dry weight)Analytical MethodReference
Leaves0.491 - 3.791UPLC/MS/MS[4][5]

This variability highlights the importance of standardized sourcing and quality control for research and potential drug development purposes.

Experimental Protocols

Isolation of this compound from Murraya koenigii

While a universally standardized, step-by-step protocol for the exclusive isolation of this compound is not extensively detailed in the available literature, a general methodology can be inferred from the successful isolation of various carbazole alkaloids from Murraya koenigii. The following protocol outlines a logical workflow based on reported extraction and purification techniques.[6][7] Optimization of specific parameters will be necessary for maximizing the yield and purity of this compound.

1. Extraction:

  • Sample Preparation: Air-dried and powdered leaves of Murraya koenigii are used as the starting material.

  • Solvent Extraction: Soxhlet extraction or maceration is performed using a non-polar solvent such as hexane or petroleum ether.[6][8][9] This initial extraction is effective in isolating a crude mixture of carbazole alkaloids, including this compound.

2. Purification using Column Chromatography:

  • Stationary Phase: Silica gel (100-200 mesh) is commonly used as the adsorbent in the column.

  • Mobile Phase: A gradient of non-polar to moderately polar solvents is employed for elution. The process typically starts with a non-polar solvent like petroleum ether or hexane, and the polarity is gradually increased by adding solvents such as ethyl acetate or chloroform.[7]

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.

G cluster_extraction Extraction cluster_purification Purification Dried_Leaves Dried Murraya koenigii Leaves Soxhlet Soxhlet Extraction (Hexane/Petroleum Ether) Dried_Leaves->Soxhlet Crude_Extract Crude Carbazole Alkaloid Extract Soxhlet->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound

Quantification of this compound using UPLC/MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) method has been developed for the quantitative analysis of this compound in Murraya koenigii leaves.[4]

1. Sample Preparation:

  • Dried leaf powder is extracted with a suitable solvent (e.g., methanol) using ultrasonication.

  • The extract is then filtered and diluted to an appropriate concentration for analysis.

2. UPLC/MS/MS Conditions:

  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water with additives like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the accurate quantification of this compound.

3. Method Validation:

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.

Table 2: UPLC/MS/MS Method Parameters for this compound Quantification

ParameterValueReference
Linearity (r²)>0.9995[4][5]
LOD0.003 - 0.248 ng/mL[4][5]
LOQ0.009 - 0.754 ng/mL[4][5]
Recovery88.803 - 103.729 %[4][5]

Biological Activities and Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, its structural similarity to other well-studied carbazole alkaloids from Murraya koenigii, such as mahanimbine and girinimbine, provides a strong basis for hypothesizing its biological activities. These related compounds have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity

This compound has demonstrated cytotoxic activity against cancer cell lines. A study reported the IC₅₀ value of this compound against CLS-354 oral squamous carcinoma cells to be 15.0 µM, which was comparable to the anticancer drug cisplatin (IC₅₀ value of 16.3 µM).[10]

Potential Signaling Pathways

Based on the known activities of structurally similar carbazole alkaloids, the following signaling pathways are potential targets for this compound:

  • AKT/mTOR Pathway: Mahanimbine has been shown to inhibit the AKT/mTOR signaling pathway in pancreatic cancer cells.[11][12] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G This compound This compound (Hypothesized) AKT AKT This compound->AKT Inhibition mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibition

  • MEK/ERK Pathway: Girinimbine has been demonstrated to inhibit the MEK/ERK signaling pathway. This pathway is another critical regulator of cell proliferation, differentiation, and survival. Its inhibition can lead to the suppression of tumor growth.

G This compound This compound (Hypothesized) MEK MEK This compound->MEK Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

  • STAT3 Pathway: Both mahanimbine and girinimbine have been shown to inhibit the STAT3 signaling pathway.[11] STAT3 is a transcription factor that plays a key role in tumor cell survival, proliferation, and angiogenesis. Its inhibition is a promising strategy for cancer therapy.

G This compound This compound (Hypothesized) STAT3 STAT3 This compound->STAT3 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Conclusion and Future Directions

This compound is a readily available carbazole alkaloid from Murraya koenigii with demonstrated anticancer potential. While quantitative methods for its analysis are established, further research is needed to develop a standardized and efficient protocol for its specific isolation and purification. The significant biological activities of its structural analogs strongly suggest that this compound may also modulate critical signaling pathways involved in cancer progression, such as the AKT/mTOR, MEK/ERK, and STAT3 pathways. Future studies should focus on elucidating the precise molecular mechanisms of this compound's action to fully realize its potential as a lead compound for the development of novel therapeutics. This will require in-depth investigations into its effects on these and other signaling cascades, as well as comprehensive preclinical and clinical evaluations.

References

The Biosynthesis of Isomahanimbine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isomahanimbine, a pyranocarbazole alkaloid found in Bergera koenigii (formerly Murraya koenigii), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the discovery of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and relevant intermediate compounds. This document also outlines established experimental protocols for the analysis of carbazole alkaloids and presents available quantitative data.

Introduction

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are predominantly found in plants of the Rutaceae family. Among these, pyranocarbazole alkaloids, characterized by a pyran ring fused to the carbazole nucleus, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is a prominent member of this group, and its intricate molecular architecture presents a fascinating case study in plant secondary metabolism. This guide aims to consolidate the current understanding of its formation in plants, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, leading to the formation of the core carbazole structure, which is subsequently modified through prenylation and cyclization reactions. While the complete enzymatic cascade has not been fully elucidated in B. koenigii, a putative pathway can be constructed based on known precursors and analogous biosynthetic routes.

Formation of the Carbazole Skeleton: 3-Methylcarbazole

The foundational precursor for a vast number of carbazole alkaloids, including this compound, is 3-methylcarbazole.[1] Its biosynthesis is proposed to initiate from primary metabolites derived from the shikimate pathway. The key building blocks are anthranilic acid and isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP).

A proposed pathway for the formation of 3-methylcarbazole involves the condensation of anthranilic acid with an unknown four-carbon unit, likely derived from the MEP or MVA pathway, followed by cyclization and decarboxylation. While the specific enzymes catalyzing these steps in plants are yet to be characterized, the overall transformation is a critical entry point into carbazole alkaloid biosynthesis.

Figure_1_3_Methylcarbazole_Biosynthesis Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Intermediate Hypothetical Intermediate Anthranilic_Acid->Intermediate Condensation MEP_MVA_Pathway MEP/MVA Pathway C4_Unit Four-Carbon Unit MEP_MVA_Pathway->C4_Unit C4_Unit->Intermediate Three_Methylcarbazole 3-Methylcarbazole Intermediate->Three_Methylcarbazole Cyclization & Decarboxylation

Figure 1: Proposed biosynthesis of the 3-methylcarbazole precursor.
Prenylation of the Carbazole Core

Following the formation of 3-methylcarbazole, the next crucial step is the attachment of a prenyl group, a C5 isoprene unit derived from DMAPP. This reaction is catalyzed by a prenyltransferase. In the case of this compound, a geranyl pyrophosphate (GPP), a C10 isoprenoid, is the likely prenyl donor. The geranyl group is attached to the C-4 position of the 3-methylcarbazole ring. While the specific plant-based prenyltransferase for this reaction has not been isolated, studies on bacterial carbazole biosynthesis have identified squalene synthase-like enzymes that catalyze the prenylation of carbazole-containing substrates.[2]

Oxidative Cyclization to the Pyran Ring

The final key step in the formation of the pyranocarbazole scaffold of this compound is the oxidative cyclization of the geranyl-substituted carbazole intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. This class of enzymes is well-known to be involved in the late stages of alkaloid biosynthesis, often performing complex cyclization reactions.[3] The enzyme would catalyze a regio- and stereospecific cyclization to form the pyran ring, yielding this compound.

Figure_2_Isomahanimbine_Biosynthesis_Pathway Three_Methylcarbazole 3-Methylcarbazole Prenylated_Intermediate 4-Geranyl-3-methylcarbazole (Hypothetical Intermediate) Three_Methylcarbazole->Prenylated_Intermediate Prenyltransferase GPP Geranyl Pyrophosphate (GPP) GPP->Prenylated_Intermediate This compound This compound Prenylated_Intermediate->this compound Cytochrome P450 Monooxygenase (Oxidative Cyclization)

Figure 2: Proposed final steps in the biosynthesis of this compound.

Quantitative Data

Quantitative analysis of carbazole alkaloids in B. koenigii has been performed, providing insights into the accumulation of these compounds in different plant tissues. The concentration of this compound can vary depending on geographical location and plant part.

Carbazole AlkaloidPlant PartConcentration Range (mg/g dry weight)Reference
This compound Leaves0.491 - 3.791[4]
MahanimbineLeaves0.13 - 0.42% (w/w)[5]
KoenimbineLeaves0.04 - 0.69% (w/w)[5]
GirinimbineLeavesNot specified in this format
MahanineLeavesNot specified in this format

Note: The data presented is a compilation from different studies and methodologies, which may lead to variations. Direct comparison should be made with caution.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical and molecular biology techniques. Below are generalized protocols for key experiments.

Extraction and Quantification of Carbazole Alkaloids

Objective: To extract and quantify this compound and other carbazole alkaloids from plant material.

Methodology:

  • Sample Preparation: Air-dry plant material (leaves, stems, roots) and grind into a fine powder.

  • Extraction: Perform soxhlet extraction or ultrasonication with a suitable solvent such as methanol, ethanol, or a mixture of chloroform and methanol.

  • Purification: The crude extract can be subjected to column chromatography on silica gel or Sephadex LH-20 for initial fractionation.

  • Quantification: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[4][5]

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.

    • Detection: PDA detection allows for the identification of compounds based on their UV spectra, while MS provides mass information for confirmation.

    • Quantification: Use a calibration curve generated from an authentic standard of this compound.

Figure_3_Experimental_Workflow_Quantification Plant_Material Plant Material (B. koenigii) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Optional Purification) Crude_Extract->Chromatography HPLC_UPLC HPLC/UPLC-PDA/MS Analysis Crude_Extract->HPLC_UPLC Fractions Fractions Chromatography->Fractions Fractions->HPLC_UPLC Data_Analysis Data Analysis and Quantification HPLC_UPLC->Data_Analysis

Figure 3: General workflow for the extraction and quantification of carbazole alkaloids.
Identification of Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

  • Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on different tissues of B. koenigii that accumulate varying levels of this compound.

  • Differential Gene Expression: Identify genes that are highly expressed in tissues with high this compound content.

  • Candidate Gene Selection: Search the differentially expressed genes for sequences homologous to known enzyme families involved in alkaloid biosynthesis, such as prenyltransferases and cytochrome P450 monooxygenases.

  • Gene Cloning and Functional Characterization:

    • Clone the full-length cDNA of candidate genes.

    • Express the recombinant proteins in a heterologous host system (e.g., E. coli or yeast).

    • Perform in vitro enzyme assays using the purified recombinant enzyme and hypothesized substrates (e.g., 3-methylcarbazole and GPP for a prenyltransferase).

    • Analyze the reaction products using HPLC or LC-MS to confirm enzyme activity.

Regulatory Mechanisms

The biosynthesis of plant secondary metabolites, including alkaloids, is tightly regulated by a complex network of transcription factors and signaling molecules in response to developmental cues and environmental stimuli. While specific regulatory factors for this compound biosynthesis have not been identified, it is likely that transcription factors from families such as MYB, bHLH, and WRKY are involved, as they are known to regulate other alkaloid biosynthetic pathways. Further research is needed to unravel the intricate regulatory network governing the production of this compound in B. koenigii.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific prenyltransferase and cytochrome P450 monooxygenase involved in the later stages of the pathway. A deeper understanding of the regulatory mechanisms will also be crucial for developing strategies to enhance the production of this valuable alkaloid through metabolic engineering or synthetic biology approaches. The methodologies and data presented in this guide offer a starting point for researchers to contribute to this exciting field of study.

References

Isomahanimbine: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanimbine, a pyranocarbazole alkaloid isolated from the plant Murraya koenigii (curry tree), has emerged as a compound of significant interest in phytochemical and pharmacological research. As a member of the carbazole alkaloid family, which is known for a wide array of biological effects, this compound has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The document synthesizes current scientific literature to serve as a foundational resource for researchers in oncology, pharmacology, and natural product-based drug discovery.

Anticancer Activity

The most extensively studied biological activity of this compound is its potential as an anticancer agent. Research has highlighted its efficacy against specific cancer types, particularly oral squamous cell carcinoma, including multidrug-resistant variants.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified against human oral squamous carcinoma cells. The half-maximal inhibitory concentration (IC50) value provides a measure of its potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundCLS-354Oral Squamous Carcinoma15.0[1]

Note: this compound has also shown potent cytotoxic effects against the multidrug-resistant oral squamous carcinoma cell line CLS-354/DX, which overexpresses multidrug resistance-associated protein 1 (MRP1)[2].

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of cellular stress and programmed cell death pathways. In multidrug-resistant human oral squamous cell carcinoma cells, this compound treatment triggers a cascade of molecular events leading to cell death.

The primary mechanism involves the induction of Endoplasmic Reticulum (ER) Stress . This is followed by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of p38 MAPK serves as a critical node, simultaneously initiating two distinct cell death mechanisms:

  • Apoptosis: A programmed cell death pathway characterized by the activation of caspases and cleavage of essential cellular proteins like Poly(ADP-ribose) polymerase (PARP)[2].

  • Autophagy: A cellular self-degradation process that, in this context, contributes to cell death rather than survival[2].

This dual induction of apoptosis and autophagic cell death underscores the robust cytotoxic potential of this compound, particularly in cancers that have developed resistance to conventional chemotherapeutic agents[2].

Isomahanimbine_Signaling_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress p38_MAPK p38 MAPK Activation ER_Stress->p38_MAPK Apoptosis Apoptosis (Caspase-3, PARP cleavage) p38_MAPK->Apoptosis Autophagy Autophagic Cell Death (LC3B conversion) p38_MAPK->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

This compound-induced signaling cascade in cancer cells.

Other Potential Biological Activities

While less characterized than its anticancer effects, preliminary evidence suggests this compound shares other biological activities common to carbazole alkaloids.

Anti-inflammatory Activity

This compound, in conjunction with other carbazole alkaloids from Murraya koenigii, has been reported to possess cyclooxygenase (COX) inhibitory properties, suggesting a potential role in modulating inflammatory pathways[2]. The inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Further research is required to quantify the specific inhibitory constants (Ki) and selectivity of this compound for COX-1 and COX-2 isoforms.

Antioxidant Activity

Review studies have indicated that this compound may contribute to improving the levels of protective antioxidants in biological systems[2]. However, specific quantitative data from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are not yet available for the pure compound.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically detailed. However, other alkaloids isolated from Murraya koenigii, such as mahanimbine and girinimbine, have demonstrated antimicrobial effects[3]. This suggests that this compound could be a candidate for future antimicrobial screening.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of this compound's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed cells in 96-well plate Incubate24h Incubate 24h (37°C, 5% CO₂) Seed->Incubate24h Treat Add this compound (serial dilutions) Incubate_Treat Incubate 24-72h Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_MTT Incubate 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of this compound in which no visible growth (turbidity) is observed[4][5].

Pharmacokinetics

To date, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been reported in the scientific literature. Research on the bioavailability and metabolic fate of other carbazole alkaloids, such as mahanine, is available and suggests that these compounds can be absorbed orally, but further investigation is required to understand the specific in vivo behavior of this compound[6].

Conclusion and Future Directions

This compound is a promising carbazole alkaloid with well-documented anticancer activity against oral squamous cell carcinoma, including multidrug-resistant phenotypes. Its mechanism of action, involving the induction of ER stress and subsequent p38 MAPK-mediated apoptosis and autophagy, presents a compelling avenue for the development of novel cancer therapeutics.

Future research should focus on several key areas:

  • Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify other potential therapeutic targets.

  • Quantitative Bioactivity Studies: Determining the specific MIC values against a range of pathogenic microbes and quantifying its antioxidant capacity using standard assays.

  • In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to validate the in vitro anticancer activity, establish a safety profile, and characterize the pharmacokinetic properties of this compound.

  • Mechanism Elucidation: Further investigating the molecular targets and signaling pathways involved in its anti-inflammatory and other potential biological activities.

A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

Preliminary in vitro screening of Isomahanimbine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Isomahanimbine

Introduction

This compound is a pyranocarbazole alkaloid, a class of secondary metabolites found in Bergera koenigii (formerly Murraya koenigii), commonly known as the curry tree.[1] This plant is a rich source of various carbazole alkaloids which have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[2][3] Preliminary in vitro screening is a critical first step in evaluating the therapeutic potential of this compound. This guide provides a technical overview of the key assays, experimental protocols, and potential mechanisms of action for researchers and drug development professionals investigating this compound.

Data Presentation: Biological Activities of this compound and Related Alkaloids

Quantitative data from in vitro studies are essential for comparing the potency of different compounds. The following tables summarize the reported biological activities of this compound and other structurally related carbazole alkaloids from Bergera koenigii.

Table 1: Cytotoxic Activity of Carbazole Alkaloids

Compound Cell Line Assay IC50 Value Citation
Mahanimbine MCF-7 (Breast Cancer) MTT 14 ± 0.2 µM [4]
MDA-MB-231 (Breast Cancer) MTT 21.5 ± 0.8 µM [4]
MCF-10A (Non-cancerous) MTT 30.5 ± 1.4 µM [4]
Girinimbine A549 (Lung Cancer) MTT 6.2 µg/mL [5]
Mahanine Multiple Cancer Lines MTT Data available [3][6]

| This compound | Not specified | Not specified | Data not available | |

Table 2: Anti-inflammatory and Antioxidant Activity

Compound Assay Type Method Result Citation
This compound Anti-inflammatory COX-Inhibitory Activity Active [2]
Mahanimbine Antioxidant Not specified Active at 33.1 µg/mL [7]
Girinimbine Antioxidant Ferric Thiocyanate Strong activity [8]
Girinimbine Antioxidant Trolox Equivalent 20 µg/mL ≈ 82.17 µM Trolox [9]

| Mahanimbine | Anti-inflammatory | COX Activity (in vivo) | Reduced total COX activity |[10] |

Table 3: Antimicrobial Activity

Compound Microorganism Assay MIC / Zone of Inhibition Citation
Mahanimbine Staphylococcus aureus Not specified Potent inhibition [3]
Pseudomonas aeruginosa MIC 25.0–175.0 µg/mL [3]
Klebsiella pneumoniae MIC 25.0–175.0 µg/mL [3]
Mohanimbine Staphylococcus aureus Agar Diffusion Strong activity [11]

| This compound | Not specified | Not specified | Data not available | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro screening results. The following are generalized protocols for key assays based on standard laboratory practices.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.[12] Replace the old medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[13][14]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate an electron, it is reduced to the colorless or pale yellow diphenylpicrylhydrazine.[14]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 2.85 mL of DPPH reagent (in methanol) and 0.15 mL of the test extract at various concentrations.[13]

  • Incubation: Incubate the samples at 37°C for 15-30 minutes in the dark.[13]

  • Absorbance Reading: Measure the absorbance at 517 nm against a blank (methanol).[13]

  • Data Analysis: Calculate the percentage of radical scavenging activity. The results can be expressed as an IC50 value or as Trolox equivalents (TE).[13]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7) produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. Growth is assessed after incubation.[15]

Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and further dilute it. Add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_start Compound Preparation cluster_assays Primary In Vitro Screening cluster_secondary Specific Assays cluster_results Data Analysis IMN This compound Stock Solution Cytotoxicity Cytotoxicity Assays IMN->Cytotoxicity Antioxidant Antioxidant Assays IMN->Antioxidant AntiInflammatory Anti-inflammatory Assays IMN->AntiInflammatory Antimicrobial Antimicrobial Assays IMN->Antimicrobial MTT MTT Assay (e.g., MCF-7, A549) Cytotoxicity->MTT DPPH DPPH Scavenging Antioxidant->DPPH NO NO Inhibition (e.g., RAW 264.7) AntiInflammatory->NO MIC MIC Determination (e.g., S. aureus) Antimicrobial->MIC IC50 IC50 / MIC Values MTT->IC50 DPPH->IC50 NO->IC50 MIC->IC50

Caption: Experimental workflow for the in vitro screening of this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus IMN This compound AKT AKT IMN->AKT Inhibits STAT3 STAT3 IMN->STAT3 Inhibits Bax Bax IMN->Bax Activates Bcl2 Bcl-2 IMN->Bcl2 Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible anticancer signaling pathway for this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IMN This compound IMN->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_IkBa NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Toxicological Profile of Isomahanimbine and Related Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid isolated from the leaves of Murraya koenigii (L.) Spreng., commonly known as the curry tree, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical and clinical development. This technical guide provides a comprehensive overview of the available toxicological data for crude extracts of Murraya koenigii, which contain this compound, and for related, more extensively studied carbazole alkaloids from the same source, such as mahanimbine and girinimbine. Due to a scarcity of toxicological studies focusing specifically on isolated this compound, this document extrapolates potential toxicological characteristics from data on these related compounds and extracts.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and cellular pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute, sub-acute, and in vitro cytotoxicity studies of Murraya koenigii extracts and their constituent alkaloids.

Table 1: Acute Toxicity Studies of Murraya koenigii Extracts

Extract TypeAnimal ModelRoute of AdministrationLD50 (mg/kg)ObservationsReference
Crude Powder (MCR)Swiss albino miceOral> 9000No mortality; mild irritability and stereotypy at higher doses.[1][1]
Methanol Extract (MME)Swiss albino miceOral> 9000No mortality; hypoactivity at higher doses.[1][1]
Ethanolic ExtractWistar ratsOral> 2000No mortality or signs of toxicity.[2]
Mahanine-Enriched Fraction (MEF)MiceOral> 5000No clinical signs of toxicity or mortality.[3][3]

Table 2: Sub-Acute and Chronic Toxicity Studies of Murraya koenigii Extracts

Extract TypeAnimal ModelDose (mg/kg/day)DurationKey FindingsReference
Ethanolic ExtractWistar rats300, 500, 90028 daysIncreased hemoglobin; decreased body weight, cholesterol, and glucose at 500 & 900 mg/kg. Mild congestion in all groups; hemorrhage and lymphocyte infiltration at 900 mg/kg.[2][2]
Mahanine-Enriched Fraction (MEF)Mice30028, 90, and 180 daysNo significant clinical signs of toxicity, behavioral changes, mortality, or alterations in organ weights, serum biochemistry, and hematological parameters.[3][3]

Table 3: In Vitro Cytotoxicity of Murraya koenigii Extracts and Related Alkaloids

SubstanceCell LineAssayIC50Reference
Aqueous ExtractCaco-2 (colon adenocarcinoma)LDH Release-45.83% LDH release at 0.8 µg/mL after 24h.[4]
Aqueous ExtractHepG2 (liver carcinoma)LDH Release-15.74% LDH release at 0.8 µg/mL after 12h, suggesting low acute cytotoxicity.[4]
MahanimbineMCF-7 (breast cancer)MTT Assay14 µMInduces apoptosis via mitochondrial pathway.
GirinimbineA549 (lung cancer)MTT Assay6.2 µg/mLHigh cytotoxicity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the protocols for key experiments cited in this guide.

Acute Oral Toxicity Study (As per OECD Guideline 420)

This protocol is designed to assess the short-term toxicity of a substance when administered in a single oral dose.

  • Animal Selection: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are used.[1][3]

  • Housing and Acclimatization: Animals are housed in standard cages under controlled environmental conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the experiment to allow for acclimatization.[1]

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld) for 3-4 hours.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used, with a starting dose typically of 2000 mg/kg.[3]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

28-Day Repeated Dose Oral Toxicity Study (As per OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

  • Animal Selection and Grouping: Healthy young adult rats (male and female) are randomly assigned to control and treatment groups (typically 3 dose levels).[2]

  • Dose Administration: The test substance is administered orally by gavage daily for 28 days. The control group receives the vehicle only.[2]

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Biochemistry: At the end of the treatment period, blood samples are collected for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and clinical biochemistry parameters (e.g., ALT, AST, creatinine, bilirubin).[2]

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test substance (e.g., this compound extract) and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow_acute_toxicity cluster_preparation Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_endpoint Endpoint Analysis animal_selection Animal Selection (e.g., Swiss albino mice) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization fasting Fasting (overnight) acclimatization->fasting dose_admin Single Oral Gavage (e.g., 2000 mg/kg) fasting->dose_admin daily_obs Daily Clinical Observations (mortality, toxicity signs) dose_admin->daily_obs weekly_bw Weekly Body Weight daily_obs->weekly_bw necropsy Gross Necropsy weekly_bw->necropsy

Caption: Workflow for an acute oral toxicity study based on OECD guidelines.

apoptosis_pathway cluster_cell Cancer Cell (e.g., MCF-7) Mahanimbine Mahanimbine ROS ↑ Reactive Oxygen Species (ROS) Mahanimbine->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mahanimbine->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mahanimbine->Bax Mito Mitochondrion ROS->Mito CytoC Cytochrome c release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 ↑ Caspase-9 activation CytoC->Casp9 Casp37 ↑ Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Isomahanimbine MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Isomahanimbine on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3]

Introduction to this compound

This compound is a pyranocarbazole alkaloid derived from the plant Bergera koenigii (formerly Murraya koenigii), commonly known as the curry leaf tree.[4][5] Like other carbazole alkaloids such as mahanine and mahanimbine, this compound has been investigated for its potential anti-cancer properties.[4][6][7] The MTT assay is a crucial tool for determining the dose-dependent cytotoxic effects of such compounds on various cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. These values are typically determined from dose-response curves generated from MTT assay data.

Cell LineCancer TypeIncubation Time (hours)This compound IC50 (µM)
A549Lung Carcinoma48Data not available
HeLaCervical Cancer48Data not available
MCF-7Breast Cancer48Data not available
HCT116Colon Cancer48Data not available

Note: Specific IC50 values for this compound are not widely reported in the public domain. The table serves as a template for presenting experimental findings. For comparison, related carbazole alkaloids like mahanine have shown IC50 values ranging from 10 to 42 µM in various cancer cell lines after 48 hours of treatment.[6] Mahanimbine has shown IC50 values as low as 3.5 µM in pancreatic cancer cells.[8][9]

Experimental Protocol: this compound MTT Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the cell viability of adherent cancer cells treated with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line of interest

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 3-4 hours in a humidified incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][13]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow This compound MTT Assay Workflow A Cell Seeding (5,000-10,000 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E Add MTT Solution (10 µL of 5 mg/mL) D->E F 3-4h Incubation (37°C, 5% CO2) E->F G Remove Medium F->G H Add DMSO (100-150 µL) G->H I Shake to Dissolve Formazan H->I J Measure Absorbance (570 nm) I->J K Data Analysis (% Viability, IC50) J->K

Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.

Proposed Signaling Pathway for Carbazole Alkaloid-Induced Apoptosis

While the precise signaling pathway for this compound is not yet fully elucidated, related carbazole alkaloids like mahanimbine have been shown to induce apoptosis through the modulation of key signaling pathways.[8][9] The following diagram illustrates a general intrinsic apoptosis pathway that is often implicated in the anti-cancer effects of natural compounds.

Apoptosis_Pathway General Intrinsic Apoptosis Pathway cluster_cell Cancer Cell This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Promotes (?) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits (?) Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Permeabilizes Membrane Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Caspase-3 Activation Assay for Isomahanimbine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated cytotoxic effects on cancer cells, positioning it as a potential candidate for chemotherapeutic agent development. A key mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, Caspase-3 is a critical executioner caspase, responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This document provides detailed protocols for assessing this compound-induced apoptosis by measuring Caspase-3 activation and summarizes the current understanding of the involved signaling pathways.

Principle of Caspase-3 Activation Assays

Caspase-3 activation assays are designed to quantify the enzymatic activity of cleaved (active) Caspase-3 in cell lysates. These assays typically utilize a synthetic substrate that is specifically recognized and cleaved by active Caspase-3. The substrate is composed of a four-amino-acid peptide sequence, DEVD (Asp-Glu-Val-Asp), which is conjugated to a reporter molecule—either a chromophore (p-nitroaniline, pNA) for colorimetric assays or a fluorophore (e.g., 7-amino-4-trifluoromethyl coumarin, AFC, or 7-amino-4-methylcoumarin, AMC) for fluorometric assays. Upon cleavage by active Caspase-3, the reporter molecule is released and can be quantified using a spectrophotometer or a fluorometer, respectively. The amount of released reporter is directly proportional to the Caspase-3 activity in the sample.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound and related carbazole alkaloids. It is important to note that while direct quantitative data for this compound is limited, the data from the closely related compound Mahanine provides a valuable reference for its potential apoptotic efficacy.

Table 1: Cytotoxicity of this compound and Related Carbazole Alkaloids

CompoundCell LineAssayIC50 / Effective ConcentrationCitation
Isomahanine CLS-354 (Oral Squamous Carcinoma)Cytotoxicity Assay15 µM[1]
MahaninePC-3 (Prostate Cancer)Cell Proliferation~10 µM[2]
MahanineLNCaP (Prostate Cancer)Cell Proliferation~15 µM[2]
GirinimbineA549 (Lung Cancer)MTT Assay19.01 µM

Table 2: this compound-Induced Apoptotic Events

ParameterCell LineTreatmentObservationCitation
Apoptosis InductionCLS-35415 µM IsomahanineTriggered apoptosis via caspase-dependent and -independent mechanisms[1]
Cleaved Caspase-3CLS-35415 µM IsomahanineIncreased expression of cleaved Caspase-3[1]
Autophagy MarkerCLS-35415 µM IsomahanineIncreased expression of LC3B-II[1]

Table 3: Apoptotic Effects of Related Carbazole Alkaloid Mahanine

ParameterCell LineTreatmentFold Increase in Caspase-3/9 ActivityCitation
Caspase-9 ActivationPC-315 µM Mahanine~4.5-fold[2]
Caspase-3 ActivationPC-315 µM Mahanine~7-fold[2]
Caspase-9 ActivationLNCaP20 µM Mahanine~3.5-fold[2]
Caspase-3 ActivationLNCaP20 µM Mahanine~4-fold[2]

Signaling Pathway in this compound-Induced Apoptosis

Based on studies of this compound and related carbazole alkaloids, the induction of apoptosis appears to proceed through the intrinsic (mitochondrial) pathway.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Activated This compound->Bax Upregulates CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for colorimetric and fluorometric Caspase-3 activation assays, which can be adapted for studying the effects of this compound.

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_lysis Lysate Preparation cluster_assay Caspase-3 Assay CellCulture 1. Culture Cells Treatment 2. Treat with this compound (and controls) CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Lysis 4. Lyse cells on ice Harvest->Lysis Centrifuge 5. Centrifuge to pellet debris Lysis->Centrifuge Supernatant 6. Collect supernatant (lysate) Centrifuge->Supernatant ReactionSetup 7. Add lysate, buffer, and substrate Supernatant->ReactionSetup Incubation 8. Incubate at 37°C ReactionSetup->Incubation Measurement 9. Measure absorbance/fluorescence Incubation->Measurement

Caption: General workflow for Caspase-3 activity assay.

Protocol 1: Colorimetric Caspase-3 Assay

This protocol is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA.

Materials:

  • Cells of interest (e.g., CLS-354)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Caspase-3 Assay Kit (Colorimetric), which typically includes:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • Dithiothreitol (DTT)

    • DEVD-pNA substrate (4 mM)

  • Microcentrifuge

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or T-25 flask at a density that will allow them to reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) at 600 x g for 5 minutes at 4°C.[1]

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10^6 cells.[3][4]

    • Incubate the cell suspension on ice for 10-15 minutes.[1][3]

    • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[4]

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice.

    • (Optional but recommended) Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA). This allows for normalization of Caspase-3 activity to the total protein amount.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.[3]

    • Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).[3]

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.[3]

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[3]

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3][4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[1][5]

    • Subtract the background reading (from a blank well containing lysis buffer, reaction buffer, and substrate) from all sample readings.

    • The fold-increase in Caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the vehicle control.

Protocol 2: Fluorometric Caspase-3 Assay

This protocol is based on the cleavage of the fluorometric substrate Ac-DEVD-AFC. This method is generally more sensitive than the colorimetric assay.

Materials:

  • All materials listed for the colorimetric assay.

  • Caspase-3 Assay Kit (Fluorometric), which typically includes:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • Dithiothreitol (DTT)

    • DEVD-AFC substrate (1 mM)

  • 96-well black plate with clear bottoms

  • Fluorometer or fluorescence microplate reader with filters for excitation at ~400 nm and emission at ~505 nm.[6][7]

Procedure:

  • Cell Seeding, Treatment, and Lysis:

    • Follow steps 1 and 2 from the Colorimetric Caspase-3 Assay protocol.

  • Caspase-3 Assay:

    • In a 96-well black plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.[6][7]

    • Prepare the 2x Reaction Buffer with 10 mM DTT as described previously.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.[6][7]

    • Add 5 µL of the 1 mM DEVD-AFC substrate to each well (final concentration 50 µM).[6][7]

    • Mix gently.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]

    • Calculate the fold-increase in Caspase-3 activity by comparing the relative fluorescence units (RFU) of the treated samples to the vehicle control after subtracting the background fluorescence.

Concluding Remarks

The provided protocols offer robust methods for quantifying Caspase-3 activation, a key event in this compound-induced apoptosis. By correlating the enzymatic activity with dose and time of exposure, researchers can effectively characterize the pro-apoptotic potential of this compound. Further investigation into the upstream regulation, particularly the modulation of Bcl-2 family proteins and the release of cytochrome c, will provide a more comprehensive understanding of its mechanism of action and facilitate its development as a potential anticancer therapeutic.

References

Application Notes and Protocols for Isomahanimbine in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid isolated from the leaves of Murraya koenigii, has demonstrated potential as an anticancer agent in preclinical studies. Its mechanism of action is believed to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumor growth and proliferation. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in xenograft mouse models, a critical step in the preclinical drug development pipeline for novel cancer therapeutics. The protocols outlined below are based on established methodologies for xenograft studies and can be adapted for various cancer cell lines.

Quantitative Data Summary

While specific in vivo quantitative data for this compound is not extensively available in the public domain, the following table provides a template for data presentation based on expected outcomes from a typical xenograft study. Data for the related compound, Mahanine, has been used as a reference to illustrate potential efficacy.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM
Vehicle Control-Oral1250 ± 150-1.2 ± 0.2
This compound25Oral800 ± 120360.8 ± 0.15
This compound50Oral450 ± 90640.4 ± 0.1
Positive Control (e.g., Doxorubicin)5Intraperitoneal300 ± 70760.3 ± 0.08

Note: The data presented above is illustrative and should be replaced with experimentally derived values.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a suitable human cancer cell line for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 1 x 10⁷ cells/mL. For subcutaneous injections, it is often beneficial to mix the cell suspension 1:1 with Matrigel to promote tumor formation.

In Vivo Xenograft Mouse Model
  • Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 4-6 weeks of age.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a biocompatible solvent like a mixture of DMSO, PEG300, and saline can be used.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution only.

    • This compound Treatment Groups: Administer this compound at the desired dose levels (e.g., 25 and 50 mg/kg).

    • Positive Control Group: Administer a standard-of-care chemotherapy agent relevant to the cancer type.

  • Administration Schedule: Administer the treatments daily or as determined by preliminary toxicity studies, for a period of 3-4 weeks.

  • Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.

Efficacy Evaluation and Endpoint
  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision and Weight: Excise the tumors and record their final weight.

  • Tissue Collection: Collect tumor tissue and major organs for further analysis (e.g., histopathology, western blotting, or RT-qPCR).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis (Induced) This compound->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->STAT3 Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation STAT3->Proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Xenograft Model Development cluster_2 Phase 3: Treatment & Evaluation A Cancer Cell Culture & Expansion B Cell Harvesting & Preparation A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration E->F G Tumor Volume & Body Weight Measurement F->G G->F Daily Treatment (e.g., 21 days) H Endpoint: Tumor Excision & Analysis G->H

Preparation of Isomahanimbine Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanimbine, a carbazole alkaloid isolated from Murraya koenigii, has garnered significant interest in oncological research for its potential anti-cancer properties. Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro studies investigating its mechanism of action and therapeutic potential. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for cell culture experiments.

Compound Information

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole[1]
CAS Number 26871-46-5[1][2]
Molecular Formula C₂₃H₂₅NO[1]
Molecular Weight 331.4 g/mol [1]
Appearance Solid[1]

Solubility and Stability

The choice of an appropriate solvent is crucial for dissolving this compound and ensuring its stability for experimental use.

Solubility

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many organic compounds. While specific quantitative solubility data for this compound is not extensively published, its structural analog, Mahanimbine, is soluble in DMSO at concentrations up to 10 mM[3][4]. It is recommended to start with this concentration for this compound as well.

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10 mMEnsure the use of anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize cytotoxicity. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular effects[5][6].
Ethanol Not RecommendedWhile some organic compounds are soluble in ethanol, its volatility and potential for cytotoxicity at higher concentrations make it a less ideal choice for a primary stock solution solvent compared to DMSO[5].
Aqueous Buffers (e.g., PBS) InsolubleThis compound is poorly soluble in aqueous solutions. Direct dissolution in buffers or cell culture media is not feasible.
Stability

Proper storage of the this compound stock solution is critical to maintain its biological activity and ensure the reproducibility of experiments.

  • Stock Solution Stability: When dissolved in anhydrous DMSO, this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution is expected to be stable for several months.

  • Working Solution Stability: this compound, like many organic compounds, may have limited stability in aqueous cell culture media[7][8]. It is strongly recommended to prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 331.4 g/mol )

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 331.4 g/mol x 1000 mg/g = 3.314 mg

  • Weighing:

    • Carefully weigh out 3.314 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions in Cell Culture Medium

Procedure:

  • Thaw the Stock Solution:

    • On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM final concentration in 1 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store end_stock 10 mM Stock Ready store->end_stock thaw Thaw Stock Aliquot end_stock->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat end_working Experiment Complete treat->end_working

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Signaling Pathway Inhibition by this compound

Note: The following pathway is based on studies of the structurally similar compound, Mahanimbine, which has been shown to inhibit the AKT/mTOR and STAT3 signaling pathways in cancer cells. Further research is needed to confirm the precise mechanisms of this compound.

G cluster_pathway Postulated this compound Signaling Pathway Inhibition cluster_akt AKT/mTOR Pathway cluster_stat3 STAT3 Pathway This compound This compound AKT AKT This compound->AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis mTOR mTOR AKT->mTOR Proliferation_AKT Cell Proliferation Survival mTOR->Proliferation_AKT Proliferation_STAT3 Gene Transcription (Proliferation, Anti-Apoptosis) STAT3->Proliferation_STAT3

Caption: Postulated inhibitory effects of this compound on key oncogenic signaling pathways.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

By following these detailed application notes and protocols, researchers can confidently prepare this compound stock solutions for their cell culture experiments, ensuring accuracy, reproducibility, and safety.

References

Unveiling the Anti-inflammatory Potential of Isomahanimbine: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro anti-inflammatory activity of Isomahanimbine, a carbazole alkaloid. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data and methodologies from studies on Girinimbine, a closely related and structurally similar carbazole alkaloid isolated from the same plant, Murraya koenigii. These protocols and data serve as a robust framework for investigating this compound's anti-inflammatory properties.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a member of the carbazole alkaloid family, a class of naturally occurring compounds known for their diverse biological activities. Structurally similar compounds isolated from Murraya koenigii, such as Girinimbine, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This document outlines the in vitro methods to evaluate the efficacy of this compound in mitigating inflammatory responses.

Key In Vitro Assays for Anti-inflammatory Activity Assessment

A battery of in vitro assays is essential to comprehensively evaluate the anti-inflammatory profile of a test compound. The following are standard and widely accepted methods.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Nitric Oxide (NO) Production Assay (Griess Test)

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test measures nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from stimulated immune cells.

Western Blot Analysis of Inflammatory Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in inflammatory signaling cascades. This allows for the investigation of the molecular mechanism of action of this compound, particularly its effects on the NF-κB and MAPK pathways.

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize representative quantitative data from in vitro studies on the related carbazole alkaloid, Girinimbine. These values can serve as a benchmark for experiments with this compound.

Table 1: Effect on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)NO Concentration (µM)% Inhibition of NO Production
Control (unstimulated)-1.14 ± 0.05-
LPS (1 µg/mL) + IFN-γ (100 U/mL)-36.7 ± 1.20%
Girinimbine + LPS + IFN-γ51 ± 3.817.74 ± 0.8578.9%

Data adapted from a study on Girinimbine, demonstrating its potent inhibitory effect on NO production.[1]

Table 2: Effect on Pro-inflammatory Cytokine Release in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)TNF-α Release (pg/mL)IL-6 Release (pg/mL)IL-1β Release (pg/mL)
Control (unstimulated)-BaselineBaselineBaseline
LPS (1 µg/mL)-Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + LPSTo be determinedExpected Dose-Dependent DecreaseExpected Dose-Dependent DecreaseExpected Dose-Dependent Decrease

This table illustrates the expected outcome of ELISA experiments with this compound, based on the known effects of related compounds.

Table 3: Effect on Key Inflammatory Signaling Proteins

Target ProteinTreatmentExpected Outcome
p-p65 (NF-κB)This compound + LPSDose-dependent decrease in phosphorylation
p-IκBαThis compound + LPSDose-dependent decrease in phosphorylation
p-p38 (MAPK)This compound + LPSDose-dependent decrease in phosphorylation
p-JNK (MAPK)This compound + LPSDose-dependent decrease in phosphorylation
p-ERK (MAPK)This compound + LPSDose-dependent decrease in phosphorylation

This table outlines the anticipated effects of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 6-well for protein extraction). Allow cells to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays; shorter time points like 15, 30, 60 minutes for signaling pathway analysis).

G cluster_0 Experimental Workflow A Seed RAW 264.7 Cells B Overnight Incubation A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant & Lysates E->F

Fig. 1: General experimental workflow for in vitro anti-inflammatory assays.
MTT Assay for Cell Viability

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Griess Assay for Nitric Oxide Production
  • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

ELISA for Pro-inflammatory Cytokines
  • Collect cell culture supernatants after treatment.

  • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the provided standard curves.

Western Blot Analysis
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB (Degradation) IkB->p_IkB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc p_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates This compound This compound This compound->IKK Inhibits G LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Inflammation Inflammatory Response p_p38->Inflammation p_JNK->Inflammation p_ERK->Inflammation This compound This compound This compound->UpstreamKinases Inhibits

References

Isomahanimbine for Antioxidant Capacity Assays (e.g., DPPH, ABTS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine is a carbazole alkaloid predominantly found in the leaves of Murraya koenigii, commonly known as the curry tree. Carbazole alkaloids from this plant have garnered significant interest due to their diverse pharmacological activities, including their potential as antioxidant agents. Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for evaluating the antioxidant capacity of this compound using two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

While direct quantitative data for the antioxidant activity of isolated this compound is not extensively reported in publicly available literature, this document compiles information on related carbazole alkaloids and extracts from Murraya koenigii to provide a valuable reference for researchers. The protocols provided herein are standardized methods that can be readily adapted for the evaluation of this compound.

Principle of Antioxidant Activity Assays

The fundamental principle behind the DPPH and ABTS assays is the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thereby neutralizing it. This quenching of the radical is typically observed as a color change, which can be quantified spectrophotometrically. The degree of color change is directly proportional to the antioxidant capacity of the tested compound.

Data Presentation: Antioxidant Activity of Related Carbazole Alkaloids and Murraya koenigii Extracts

Compound/ExtractAssayIC50 / ActivitySource
MahanimbineABTSTEAC: 927.73 mg TE/g[1]
MahanimbineCUPRACTEAC: 1649.31 mg TE/g[1]
Murraya koenigii Stem Bark (Chloroform Extract)CUPRAC1490.89 mg TE/g extract[1]
Murraya koenigii Stem Bark (Hexane Extract)DPPH81.06 mg TE/g extract[1]
GirinimbineDPPHFailed to scavenge the radical[2]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. CUPRAC (Cupric Reducing Antioxidant Capacity) is another antioxidant assay. The data for girinimbine highlights that antioxidant activity can vary significantly between structurally similar carbazole alkaloids.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable DPPH radical.

a. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

b. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

  • This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solutions: Prepare a similar dilution series for the positive control.

c. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Sample Addition: Add 100 µL of the different concentrations of this compound solutions or the positive control to the wells.

  • Control and Blank:

    • Control: Add 100 µL of methanol instead of the sample solution to the DPPH solution.

    • Blank: Add 100 µL of methanol to 100 µL of methanol (without DPPH) to zero the spectrophotometer.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

d. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control = Absorbance of the control (DPPH solution without sample)

  • A_sample = Absorbance of the sample (DPPH solution with this compound)

e. Determination of IC50:

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS Radical Cation Decolorization Assay

This protocol describes the method for assessing the antioxidant capacity of this compound by measuring its ability to quench the pre-formed ABTS radical cation (ABTS•+).

a. Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Methanol (or Ethanol), spectrophotometric grade

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

b. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation. This solution is stable for up to two days when stored in the dark at room temperature.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.

  • This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to achieve a range of concentrations.

  • Positive Control Solutions: Prepare a similar dilution series for the positive control.

c. Assay Procedure:

  • Reaction Setup: Pipette 190 µL of the diluted ABTS•+ solution into each well of a 96-well microplate.

  • Sample Addition: Add 10 µL of the various concentrations of this compound solutions or the positive control to the respective wells.

  • Control and Blank:

    • Control: Add 10 µL of methanol to 190 µL of the diluted ABTS•+ solution.

    • Blank: Use methanol or PBS to zero the spectrophotometer.

  • Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 6-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

d. Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

  • A_control = Absorbance of the control (ABTS•+ solution without sample)

  • A_sample = Absorbance of the sample (ABTS•+ solution with this compound)

e. Determination of IC50 or TEAC:

The IC50 value can be determined as described for the DPPH assay. Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a standard curve prepared with Trolox.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ Radical Cation Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS•+ with Sample Dilute_ABTS->Mix Sample Prepare this compound Dilutions Sample->Mix Incubate Incubate in Dark (6-10 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50_TEAC Determine IC50 or TEAC Value Calculate->IC50_TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Radical_Scavenging_Mechanism Radical Stable Radical (DPPH• or ABTS•+) Neutralized Neutralized Radical (DPPH-H or ABTS) Radical->Neutralized e- or H• donation Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant

Caption: General Mechanism of Radical Scavenging by an Antioxidant.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isomahanimbine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantification of Isomahanimbine, a carbazole alkaloid, in plant extracts using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is a compound of interest isolated from plants such as Murraya koenigii, and accurate quantification is crucial for quality control, phytochemical analysis, and pharmacological studies. The method detailed below is adapted from established protocols for the related compound Mahanimbine and offers excellent linearity, precision, and accuracy. This application note includes detailed procedures for sample preparation, instrument setup, and method validation, supplemented with data tables and process diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bioactive carbazole alkaloid found in plants of the Rutaceae family, notably Murraya koenigii (curry tree). It, along with related alkaloids like Girinimbine and Mahanimbine, is investigated for various pharmacological activities. The development of a reliable and validated analytical method is essential for standardizing plant extracts and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such phytochemicals in complex matrices like plant extracts[1]. This protocol describes an isocratic RP-HPLC method coupled with UV detection for the accurate determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity >98%

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water.

  • Reagents: Triethylamine (TEA) or Acetic Acid (analytical grade).

  • Plant Material: Dried and powdered leaves of Murraya koenigii or other relevant plant sources.

  • Filters: 0.22 µm or 0.45 µm syringe filters (Nylon or PTFE).

Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Bonus RP, 250 x 4.6 mm, 5 µm particle size) is recommended[2][3].

  • Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing.

  • Ancillary Equipment: Analytical balance, sonicator bath, vortex mixer, pH meter.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the Working Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Plant Extract
  • Extraction: Accurately weigh 1 g of finely powdered plant material into a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction[2].

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more to ensure exhaustive extraction.

  • Combine and Evaporate: Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter[2].

Chromatographic Conditions

The following conditions are based on successful methods for the separation of related carbazole alkaloids and should be optimized for this compound[2][3].

ParameterRecommended Condition
Analytical Column C18 Column (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.1% Triethylamine in Water (93:7, v/v)
Flow Rate 1.2 mL/min[2][3]
Column Temperature 25°C[2]
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)[2][3]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Note: The retention time for Mahanimbine under similar conditions was reported to be approximately 4.7 minutes[2][3]. The retention time for this compound should be confirmed with a reference standard.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[4]. Key validation parameters are summarized below.

Validation ParameterSpecificationTypical Result
Linearity (R²) R² > 0.999A linear relationship between concentration and peak area is observed in the 1-100 µg/mL range[3].
Limit of Detection (LOD) Signal-to-Noise Ratio = 3:1Typically in the ng/mL range. For Mahanimbine, LOD was 0.02044 ng/mL[2][3].
Limit of Quantification (LOQ) Signal-to-Noise Ratio = 10:1Typically in the ng/mL range. For Mahanimbine, LOQ was 0.06194 ng/mL[2][3].
Precision (%RSD) Intraday & Interday RSD < 2%The method demonstrates high repeatability and intermediate precision.
Accuracy (% Recovery) 98 - 102%The accuracy is confirmed by spike recovery experiments at three different concentration levels.
Robustness %RSD < 2%The method is robust to small, deliberate changes in flow rate, mobile phase composition, and temperature[5].

Data Presentation

Table 1: HPLC System Suitability Parameters System suitability tests are performed to ensure the chromatographic system is adequate for the analysis. Data is based on six replicate injections of a standard solution.

ParameterAcceptance CriteriaObserved Value
Retention Time (tR) %RSD ≤ 1%0.5%
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20005500
Peak Area %RSD ≤ 2%0.8%

Table 2: Method Validation Summary for this compound Quantification This table summarizes the expected performance characteristics of the validated HPLC method.

ParameterConcentration RangeResult
Linearity Range 1 - 100 µg/mLR² = 0.9995
LOD N/A~0.02 µg/mL
LOQ N/A~0.06 µg/mL
Intraday Precision (%RSD) 10, 50, 100 µg/mL< 1.5%
Interday Precision (%RSD) 10, 50, 100 µg/mL< 1.8%
Accuracy (% Recovery) 80%, 100%, 120% spike99.1% - 101.5%

Visualized Workflows

experimental_workflow plant_material Plant Material (e.g., Murraya koenigii leaves) powdering Drying & Powdering plant_material->powdering extraction Solvent Extraction (Methanol + Sonication) powdering->extraction filtration1 Filtration & Concentration extraction->filtration1 reconstitution Reconstitution in Methanol filtration1->reconstitution filtration2 0.22 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection (20 µL) filtration2->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Acquisition & Analysis (Peak Integration) detection->data_analysis quantification Quantification (vs. Calibration Curve) data_analysis->quantification

Caption: Experimental workflow from plant sample preparation to final quantification.

logical_relationship cluster_optimization Optimization cluster_validation Validation Parameters method_dev Method Development optimization Parameter Optimization method_dev->optimization Initial Setup validation Method Validation (ICH) optimization->validation Finalized Method mobile_phase Mobile Phase flow_rate Flow Rate wavelength Detection Wavelength routine_analysis Routine Sample Analysis validation->routine_analysis Validated Method linearity Linearity & Range precision Precision (Repeatability) accuracy Accuracy (Recovery) lod_loq LOD & LOQ

Caption: Logical flow for HPLC method development and validation.

Conclusion

The described RP-HPLC method provides a reliable, precise, and accurate framework for the quantification of this compound in plant extracts. The protocol is straightforward and employs standard instrumentation and reagents, making it suitable for routine quality control and research applications. Proper method validation is critical to ensure the generation of scientifically sound and defensible data.

References

Techniques for Measuring Isomahanimbine Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomahanimbine, a carbazole alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. Understanding the extent and rate at which this compound enters target cells is fundamental to elucidating its mechanism of action, determining its efficacy, and developing it as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for three distinct and powerful techniques to measure the cellular uptake of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Content Imaging (HCI), and Radiotracer Assays. Furthermore, it includes diagrams of relevant signaling pathways that may be modulated by this compound, offering a comprehensive guide for researchers in this field.

Data Presentation: Comparative Analysis of Carbazole Alkaloid Cytotoxicity

While direct quantitative data on this compound uptake is not extensively available in the public domain, the half-maximal inhibitory concentration (IC50) values of the closely related carbazole alkaloids, Mahanimbine and Girinimbine, can provide valuable context for designing uptake experiments. These values indicate the concentration at which the compounds exhibit 50% of their maximal inhibitory effect on cell viability and can serve as a starting point for determining appropriate concentration ranges for uptake studies.

Cell LineCompoundIC50 (µM)Duration of TreatmentCitation
Capan-2 (Pancreatic Cancer)Mahanimbine3.5Not Specified[1]
SW1990 (Pancreatic Cancer)Mahanimbine3.5Not Specified[1]
Various Pancreatic Cancer LinesMahanimbine3.5 - 64Not Specified[1]
Normal Pancreatic CellsMahanimbine110Not Specified[1]
HT-29 (Colon Cancer)Girinimbine4.79 ± 0.74 µg/mL24 hours[2]
Hs172.T (Bladder Cancer)Mahanimbine32.5Not Specified[3]
PA1 (Ovarian Cancer)Mahanimbine-Enriched FractionVaries (dependent on mahanine %)48 hours[4]
OVCAR3 (Ovarian Cancer)Mahanimbine-Enriched FractionVaries (dependent on mahanine %)48 hours[4]
MCF-7 (Breast Cancer)Mahanimbine1448 hours[5]
HepG2 (Liver Cancer)Girinimbine61 ± 2.324 hours[2]
HepG2 (Liver Cancer)Girinimbine56 ± 3.648 hours[2]
HepG2 (Liver Cancer)Girinimbine40 ± 2.772 hours[2]
A549 (Lung Cancer)Girinimbine19.01Not Specified[3]

I. Quantification of Intracellular this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying the absolute amount of a small molecule within a complex biological matrix, such as a cell lysate. This technique allows for the precise determination of intracellular this compound concentrations.

Experimental Protocol

1. Cell Culture and Treatment: a. Seed cells of interest (e.g., cancer cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Culture cells in appropriate media and conditions. c. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound. It is advisable to test a range of concentrations, informed by the IC50 values of related compounds (see table above). d. Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the kinetics of uptake. e. Include vehicle-treated (e.g., DMSO) cells as a negative control.

2. Cell Lysis and Extraction: a. At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound. b. Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol in water) to each well. c. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube. d. Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant, which contains the intracellular metabolites including this compound, to a new tube.

3. Sample Preparation for LC-MS/MS: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water). c. Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

4. LC-MS/MS Analysis: a. Develop a specific and sensitive LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy). b. Generate a standard curve using known concentrations of pure this compound to enable absolute quantification. c. Analyze the prepared cell extracts.

5. Data Analysis: a. Quantify the amount of this compound in each sample by comparing the peak area to the standard curve. b. Normalize the intracellular concentration to the total protein content or cell number of the corresponding well to account for variations in cell density.

LCMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with this compound A->B C Wash Cells with PBS B->C D Lyse Cells & Extract C->D E Centrifuge Lysate D->E F Dry Supernatant E->F G Reconstitute Extract F->G H LC-MS/MS Analysis G->H I Data Quantification & Normalization H->I

LC-MS/MS Experimental Workflow

II. High-Content Imaging (HCI) for Visualizing and Quantifying Cellular Uptake

High-Content Imaging combines automated fluorescence microscopy with sophisticated image analysis to provide quantitative data on cellular events.[6][7] This technique can be used to visualize the subcellular localization of this compound and quantify its uptake on a per-cell basis. Since this compound is not intrinsically fluorescent, this method requires labeling the compound with a fluorescent dye.

Experimental Protocol

1. Fluorescent Labeling of this compound: a. Synthetically conjugate a suitable fluorescent dye (e.g., a fluorophore with excitation/emission spectra that are compatible with the available imaging system) to the this compound molecule. Care must be taken to ensure that the fluorescent tag does not significantly alter the biological activity or uptake characteristics of the compound.

2. Cell Culture and Staining: a. Seed cells in optically clear, multi-well imaging plates (e.g., 96- or 384-well plates). b. Treat the cells with a range of concentrations of the fluorescently-labeled this compound. c. Include wells with unlabeled this compound as a control for any autofluorescence. d. Co-stain with nuclear and/or cytoplasmic markers (e.g., Hoechst 33342 for the nucleus and a CellMask™ dye for the cytoplasm) to enable automated cell segmentation during image analysis. e. Incubate for the desired time points.

3. Image Acquisition: a. Use a high-content imaging system to automatically acquire images from each well. b. Capture images in the appropriate fluorescence channels for the labeled this compound and the cellular markers.

4. Image Analysis: a. Utilize image analysis software to perform the following steps: i. Cell Segmentation: Identify individual cells based on the nuclear and/or cytoplasmic stains. ii. Subcellular Segmentation: Define subcellular compartments (e.g., nucleus, cytoplasm, vesicles) if required. iii. Fluorescence Quantification: Measure the intensity and distribution of the fluorescent signal from the labeled this compound within each cell and subcellular compartment.

5. Data Analysis: a. Calculate the average fluorescence intensity per cell or per subcellular compartment for each treatment condition. b. Generate dose-response curves and time-course plots of this compound uptake.

HCI_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging cluster_analysis Analysis A Label this compound C Treat with Labeled Compound A->C B Seed Cells in Imaging Plates B->C D Co-stain with Cellular Markers C->D E Automated Image Acquisition D->E F Image & Data Analysis E->F G Quantify Cellular Uptake F->G

High-Content Imaging Workflow

III. Radiotracer Assay for Measuring this compound Uptake

Radiotracer assays offer high sensitivity for quantifying compound uptake.[8] This method involves labeling this compound with a radioactive isotope and measuring the radioactivity in cells after incubation.

Experimental Protocol

1. Radiolabeling of this compound: a. Synthetically incorporate a radioactive isotope (e.g., ³H or ¹⁴C) into the this compound molecule. This is a specialized procedure that should be performed in a licensed facility.

2. Cell Culture and Treatment: a. Seed cells in multi-well plates. b. Treat the cells with the radiolabeled this compound at various concentrations and for different time points. c. To determine non-specific binding, include a set of wells where a high concentration of unlabeled this compound is added along with the radiolabeled compound.

3. Cell Harvesting and Lysis: a. At the end of the incubation, rapidly wash the cells with ice-cold PBS to stop the uptake and remove extracellular radiolabeled compound. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

4. Measurement of Radioactivity: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in each sample using a scintillation counter.

5. Data Analysis: a. Calculate the specific uptake by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled compound) from the total binding (radioactivity in the absence of unlabeled compound). b. Normalize the uptake to the protein concentration or cell number.

Radiotracer_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis A Radiolabel this compound C Incubate with Radiolabeled Compound A->C B Seed Cells B->C D Wash & Lyse Cells C->D E Measure Radioactivity D->E F Calculate Specific Uptake E->F

Radiotracer Assay Workflow

IV. Potential Signaling Pathways Modulated by this compound

Based on studies of the structurally similar compound Mahanimbine, this compound may influence key cellular signaling pathways such as the PI3K/AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer.[9][10]

PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes This compound This compound This compound->AKT Inhibits? This compound->mTORC1 Inhibits?

PI3K/AKT/mTOR Signaling Pathway
STAT3 Signaling Pathway

The STAT3 pathway is involved in cell proliferation, survival, and differentiation, and its constitutive activation is common in many cancers.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression Promotes Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation?

STAT3 Signaling Pathway

Conclusion

The choice of technique for measuring this compound uptake will depend on the specific research question, available resources, and the required level of sensitivity and spatial resolution. LC-MS/MS provides absolute quantification, High-Content Imaging offers spatial information at the subcellular level, and Radiotracer Assays deliver high sensitivity for uptake quantification. By employing these methods and considering the potential impact on key signaling pathways, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound, which is crucial for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isomahanimbine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of isomahanimbine, a carbazole alkaloid with significant therapeutic potential. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to improve its dissolution in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is a carbazole alkaloid. Carbazole alkaloids are characterized by their tricyclic aromatic structure, which makes them inherently hydrophobic and thus poorly soluble in aqueous solutions.[1][2] Their non-polar nature leads to difficulties in achieving desired concentrations for in vitro and in vivo studies. It is expected for this compound to have very low solubility in water.

Q2: What are the initial steps I should take to try and dissolve this compound?

A2: For initial exploratory studies, you can attempt to dissolve this compound in a small amount of a water-miscible organic solvent first, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, before adding it to your aqueous buffer.[1][3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. For instance, the closely related carbazole alkaloid, mahanimbine, can be dissolved in DMSO at a maximum concentration of 3.31 mg/mL (10 mM).[4]

Q3: Are there more advanced techniques to significantly improve the aqueous solubility of this compound for further drug development?

A3: Yes, several established techniques can enhance the aqueous solubility of poorly soluble drugs like this compound.[5][6][7] These methods include:

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.

  • Preparation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic drug.

  • pH Adjustment: As an alkaloid, the solubility of this compound may be influenced by pH. Using an acidified aqueous solution can increase its solubility by forming a more soluble salt.[8]

Troubleshooting Guides

Issue: this compound precipitates out of solution when added to my aqueous buffer from an organic stock.
  • Cause: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound in the aqueous medium.

  • Solution 1: Optimize Co-solvent Concentration:

    • Protocol: Systematically test different final concentrations of the co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. Start with a low concentration (e.g., 0.1% v/v) and gradually increase it, while ensuring the concentration remains compatible with your experimental model. The goal is to find the lowest co-solvent concentration that keeps this compound in solution at your desired concentration.

  • Solution 2: Employ a Solubility Enhancement Technique:

    • Recommendation: If optimizing the co-solvent concentration is not feasible or desirable for your experiment, you should consider preparing a more soluble form of this compound using techniques like cyclodextrin complexation or solid dispersions as detailed in the protocols below.

Issue: I need to prepare a higher concentration of this compound in an aqueous solution than what is achievable with simple co-solvents.
  • Solution: Utilize Cyclodextrin Complexation or Solid Dispersion.

    • Rationale: These techniques are designed to significantly increase the apparent solubility of poorly water-soluble compounds. Cyclodextrins create a hydrophilic exterior around the drug molecule, while solid dispersions enhance dissolution by creating an amorphous form of the drug with increased surface area and wettability.[5][9]

Detailed Experimental Protocols

Protocol 1: Improving this compound Solubility using Cyclodextrin Complexation (Freeze-Drying Method)

This protocol describes the preparation of an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for this purpose.[10][11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

  • Mortar and pestle

Procedure:

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. You can also test other ratios (e.g., 1:2) to optimize solubility enhancement.[10]

  • Dissolution: Dissolve the calculated amount of HP-β-CD in a specific volume of distilled water with stirring until a clear solution is obtained.

  • Addition of this compound: Gradually add the calculated amount of this compound to the HP-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours. The solution may appear slightly cloudy or opalescent.

  • Freezing: Freeze the resulting aqueous dispersion at a low temperature (e.g., -80°C) until it is completely frozen.

  • Lyophilization: Transfer the frozen sample to a lyophilizer and dry under vacuum until all the water has sublimated, resulting in a dry powder.

  • Grinding: Gently grind the lyophilized powder using a mortar and pestle to obtain a fine, homogenous powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared this compound-HP-β-CD complex by adding it to water and measuring the concentration of dissolved this compound.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to improve its dissolution rate.[6][9][12]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Sieve

Procedure:

  • Polymer and Drug Dissolution: Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent. A common starting ratio is 1:4 (drug:polymer by weight). Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin film or solid mass on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask and grind it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

  • Dissolution Testing: Evaluate the dissolution rate of the prepared solid dispersion in an aqueous medium and compare it to that of the pure this compound.

Data Presentation

Table 1: Comparison of this compound Solubility Enhancement Techniques

TechniquePrincipleExpected OutcomeKey Considerations
Co-solvency Reducing the polarity of the aqueous solvent with a water-miscible organic solvent.Modest increase in solubility.Potential for solvent toxicity in biological assays. Risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.Significant increase in apparent aqueous solubility.Molar ratio of drug to cyclodextrin needs optimization.
Solid Dispersion Dispersion of the drug in a hydrophilic polymer matrix in an amorphous state.Enhanced dissolution rate and apparent solubility.Choice of polymer and preparation method are critical. Physical stability of the amorphous state should be monitored.
pH Adjustment Protonation of the basic nitrogen atom in the alkaloid structure to form a more soluble salt.Increased solubility in acidic aqueous solutions.The pH of the final solution must be compatible with the experimental system.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd 1 add_iso Add this compound dissolve_cd->add_iso 2 stir Stir for 24-48h add_iso->stir 3 freeze Freeze at -80°C stir->freeze 4 lyophilize Lyophilize freeze->lyophilize 5 grind Grind to Powder lyophilize->grind 6 sol_test Solubility Testing grind->sol_test 7 end End sol_test->end 8

Caption: Workflow for improving this compound solubility via cyclodextrin complexation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Mill and Sieve dry->mill diss_test Dissolution Testing mill->diss_test end End diss_test->end

Caption: Workflow for preparing an this compound solid dispersion.

logical_relationship cluster_solutions Solubility Enhancement Strategies problem Poor Aqueous Solubility of this compound cosolvency Co-solvency problem->cosolvency complexation Cyclodextrin Complexation problem->complexation solid_dispersion Solid Dispersion problem->solid_dispersion ph_adjustment pH Adjustment problem->ph_adjustment goal Improved Bioavailability and Efficacy cosolvency->goal complexation->goal solid_dispersion->goal ph_adjustment->goal

Caption: Strategies to address poor this compound solubility for improved bioavailability.

References

Isomahanimbine stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isomahanimbine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability and handling in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a hydrophobic compound, and the recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).

  • Recommended Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • Add anhydrous (water-free) DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Visually inspect the solution to confirm there are no visible particles.[1]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: Proper storage is crucial to maintain the integrity of your this compound stock solution.

  • Storage Guidelines:

    • Temperature: Store stock solutions at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

    • Light Protection: Store aliquots in amber vials or protect them from light to prevent photodegradation.[3]

    • Moisture: Use tightly sealed containers to prevent the hygroscopic DMSO from absorbing water, which can affect compound stability.[4][5]

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds. This occurs because the final DMSO concentration may not be sufficient to keep the compound dissolved.[1]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The final concentration of this compound may be too high. Try using a lower final concentration in your experiment.

    • Optimize Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and even dispersion.[6]

    • Check Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5% to avoid solvent-induced precipitation and cellular toxicity.[2]

    • Use Serum: If your experimental design allows, adding the compound to a medium containing serum can help, as serum proteins can aid in solubilizing hydrophobic compounds.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

  • Experimental Approach:

    • Prepare a working solution of this compound in your cell culture medium at the final desired concentration.

    • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound in the aliquots using analytical methods like HPLC or LC-MS. A decrease in the concentration over time indicates instability.[7][8]

Troubleshooting Guides

Guide 1: Investigating Compound Precipitation in Cell Culture

This guide provides a systematic workflow to diagnose and resolve issues with this compound precipitation.

G start Precipitation Observed in Cell Culture Medium check_visual Visually Characterize Precipitate (e.g., Crystalline, Amorphous) start->check_visual check_concentration Is the Final this compound Concentration Too High? check_visual->check_concentration check_dmso Is the Final DMSO Concentration <0.5%? check_concentration->check_dmso No solution_concentration Solution: Lower the Final Concentration check_concentration->solution_concentration Yes check_mixing Was the Dilution Performed with Adequate Mixing? check_dmso->check_mixing Yes solution_dmso Solution: Increase Intermediate Dilution to Lower Final DMSO % check_dmso->solution_dmso No check_media Are There Components in the Media (e.g., high salt) That Could Promote Precipitation? check_mixing->check_media Yes solution_mixing Solution: Add Stock Dropwise to Pre-warmed, Vortexing Media check_mixing->solution_mixing No solution_media Solution: Test Solubility in a Simpler Buffer (e.g., PBS) to Isolate Effect of Media check_media->solution_media Possible

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Assessing this compound Stability in Cell Culture Media

This guide outlines an experimental workflow to determine the stability of this compound under your specific experimental conditions.

G start Prepare this compound in Cell Culture Medium at Final Concentration incubate Incubate Under Experimental Conditions (37°C, 5% CO2) start->incubate time_points Collect Aliquots at Various Time Points (e.g., 0, 2, 4, 8, 24h) incubate->time_points analysis Analyze this compound Concentration by HPLC or LC-MS time_points->analysis results Plot Concentration vs. Time analysis->results stable Compound is Stable results->stable Concentration is Constant unstable Compound is Unstable results->unstable Concentration Decreases

Caption: Workflow for stability assessment of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out the required mass of this compound. For a 10 mM stock solution, you will need 3.47 mg per 1 mL of DMSO.

  • Transfer the weighed this compound to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This assay helps determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each this compound dilution in DMSO to the wells, creating a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate the plate at 37°C for a relevant time period (e.g., 2 hours).

  • Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm for turbidity).

  • The highest concentration that does not show a significant increase in absorbance/scattering compared to the control is the approximate kinetic solubility.[1]

Parameter Recommendation
Stock Solution Solvent Anhydrous DMSO
Stock Solution Concentration 10 mM (or higher if needed)
Storage Temperature -20°C (short-term) or -80°C (long-term)
Final DMSO in Culture ≤ 0.5%

Signaling Pathways

Carbazole alkaloids, including this compound, have been shown to induce apoptosis and affect autophagy in cancer cells.[9][10] The following diagrams illustrate these potential mechanisms of action.

G This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential this compound-induced apoptotic pathway.

G This compound This compound autophagy_flux Inhibition of Autophagic Flux This compound->autophagy_flux lc3b LC3B-II Accumulation autophagy_flux->lc3b p62 p62/SQSTM1 Accumulation autophagy_flux->p62 apoptosis Apoptosis autophagy_flux->apoptosis

Caption: Potential effect of this compound on autophagy.

References

Troubleshooting low yield in Isomahanimbine extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Isomahanimbine from its natural sources, primarily Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: My overall crude extract yield is low. What are the primary factors related to the plant material that could be causing this?

A1: The quality and preparation of the starting plant material are critical for a successful extraction. Several factors can contribute to a low yield of the crude extract:

  • Plant Material Quality: The concentration of carbazole alkaloids, including this compound, can vary significantly depending on the geographical location of the plant and the season of collection. Studies have shown that mahanine content, a related carbazole alkaloid, is highest in Murraya koenigii leaves collected between September and December.[1] It has been observed that plants from tropical zones (like the southern part of India) may have a much higher concentration of these alkaloids compared to those from subtropical zones.[1]

  • Drying Method: Improper drying can lead to enzymatic degradation of target compounds. Air-drying of Murraya koenigii leaves has been shown to result in a higher total phenolic and flavonoid content compared to fresh or oven-dried leaves. For general extraction, drying the leaves in an air oven at around 50°C for 3 days is a common practice.[2]

  • Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration. A finer particle size generally enhances extraction efficiency.[3]

Q2: Which solvent should I use for the best this compound yield?

A2: The choice of solvent is crucial and depends on the polarity of this compound. As a carbazole alkaloid, it is soluble in various organic solvents.

  • Solvent Polarity: Studies on Murraya koenigii leaves have shown that polar solvents tend to give a higher overall extraction yield. Methanol has been identified as a highly effective solvent for extracting phytochemicals, resulting in a high yield of the crude extract as well as high total phenolic and flavonoid content.[4][5] One study using maceration found that methanolic extract yielded 21.42%, compared to 11.66% for ethanol and 6.50% for acetone.[6]

  • Solvent Comparison: For the extraction of carbazole alkaloids specifically, various solvents have been used. Chloroform was used in one study to obtain a fraction rich in a novel carbazole alkaloid from defatted seeds.[7] Another study on the related plant Murraya paniculata found that 96% ethanol produced a higher yield and total alkaloid content compared to 70% or 40% ethanol.[8]

The following table summarizes the yield of crude extract from Murraya koenigii leaves using different solvents as reported in the literature:

SolventExtraction MethodPercentage Yield (%)Reference
MethanolMaceration21.42[6]
EthanolMaceration11.66[6]
AcetoneMaceration6.50[6]
MethanolNot Specified5.70[4][5]
WaterNot Specified4.08[4]
EthanolNot Specified3.58[4]
ChloroformNot Specified1.27[4]

For this compound, starting with a highly polar solvent like methanol or 96% ethanol is recommended for optimal crude extraction.

Q3: I'm using an appropriate solvent, but my this compound yield is still low. How can I optimize my extraction technique?

A3: Optimizing the parameters of your chosen extraction method can significantly improve your yield.[8][9] Common techniques for carbazole alkaloid extraction include Soxhlet extraction and Ultrasound-Assisted Extraction (UAE).

  • Extraction Time: Ensure the extraction runs long enough for the solvent to penetrate the plant matrix and dissolve the target compounds fully. For Soxhlet extraction of Murraya koenigii, an 8-hour duration with 90% ethanol has been documented.[5] For UAE, optimization studies on other plants have shown that extraction times can be significantly shorter, sometimes as little as 5 minutes, but this needs to be optimized for your specific setup.[7]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can cause degradation of thermolabile compounds. For Soxhlet extraction, the temperature is determined by the boiling point of the solvent. For UAE, a temperature of around 50-60°C is often a good starting point for optimization.[7]

  • Solid-to-Solvent Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound. A common ratio for UAE of Murraya koenigii leaf powder is 1:10 (g/mL).[5] Increasing this ratio, for example to 1:50, may enhance extraction but will also increase solvent consumption.[7]

Here is a comparison of optimized parameters for extracting bioactive compounds from Murraya koenigii and other plants:

ParameterOptimized ValuePlant/CompoundReference
Solvent50% EthanolMurraya koenigii (for Total Phenolic Content)[10]
Extraction Time60 minutesMurraya koenigii (with 50% Ethanol)[10]
Solvent60% AcetoneMurraya koenigii (for Flavonoid Content)[10]
Extraction Time45 minutesMurraya koenigii (with 60% Acetone)[10]
Solvent80% MethanolMurraya koenigii (General)[10]
Extraction Time74 minutesMurraya koenigii (with 80% Methanol)[10]

Q4: Could my this compound be degrading during the extraction or workup process?

A4: Yes, degradation is a significant possibility. This compound is an isomer of mahanimbine, and studies on mahanimbine have shown it degrades under certain conditions.

  • pH Sensitivity: Mahanimbine shows considerable degradation in the presence of 0.1N HCl and 0.1N NaOH.[5][6] It is crucial to avoid strongly acidic or basic conditions during your extraction and subsequent liquid-liquid partitioning steps. If you are performing an acid-base extraction to isolate alkaloids, use the acid and base for short durations and at low temperatures.

  • Oxidative and Light Sensitivity: Mahanimbine also deteriorates when exposed to oxidizing agents and UV radiation.[5][6] It is advisable to protect your extracts from direct light and to use degassed solvents to minimize oxidation. Adding antioxidants during the process might also help prevent degradation.[10]

  • Thermal Stability: While moderate heat can improve extraction efficiency, prolonged exposure to high temperatures can degrade carbazole alkaloids. When evaporating the solvent, use a rotary evaporator at a controlled temperature, for example, below 50°C.[7]

The following diagram illustrates the potential degradation pathways for this compound based on data from its isomer, mahanimbine.

Caption: Potential degradation pathways for this compound.

Q5: I have a good crude extract, but I'm losing my compound during the purification stage. What can I do to improve my recovery from column chromatography?

A5: Low recovery during purification is a common issue. Here are some troubleshooting steps for column chromatography:

  • Incorrect Stationary or Mobile Phase: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for good separation and recovery.[11][12] For carbazole alkaloids, silica gel is commonly used. The mobile phase is typically a non-polar solvent with a small amount of a more polar solvent added. A common system is a gradient of hexane and ethyl acetate.[11]

  • Optimizing the Mobile Phase: Before running a large column, optimize your solvent system using Thin Layer Chromatography (TLC).[11][13] Aim for a retention factor (Rf) of around 0.2-0.3 for this compound to ensure it moves down the column effectively without eluting too quickly.[11]

  • Improper Column Packing: A poorly packed column will lead to band broadening and poor separation, which can result in the loss of your compound in mixed fractions. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.

  • Sample Overloading: Loading too much crude extract onto the column will exceed its separation capacity, leading to poor resolution and cross-contamination of fractions.

  • Irreversible Adsorption: It's possible that your compound is irreversibly binding to the stationary phase. This can sometimes happen with alkaloids on silica gel. You might consider deactivating the silica gel slightly with a small amount of a polar solvent or adding a small percentage of a base like triethylamine to the mobile phase to reduce tailing and improve recovery.

The following diagram outlines a logical workflow for troubleshooting low recovery during purification.

PurificationTroubleshooting Start Low Recovery After Column Chromatography Check_TLC Analyze all fractions by TLC Start->Check_TLC Compound_On_Column Is the compound still on the column? Check_TLC->Compound_On_Column Compound not in collected fractions Compound_In_Fractions Is the compound spread across many fractions (band broadening)? Check_TLC->Compound_In_Fractions Compound present in fractions Compound_On_Column->Compound_In_Fractions No Increase_Polarity Action: Flush column with a very polar solvent (e.g., Methanol) Compound_On_Column->Increase_Polarity Yes Optimize_Mobile_Phase Action: Re-optimize mobile phase using TLC (aim for Rf 0.2-0.3) Compound_In_Fractions->Optimize_Mobile_Phase No (sharp peaks but low total mass) Check_Packing Action: Repack column carefully. Use flash chromatography for better resolution. Compound_In_Fractions->Check_Packing Yes End_Good_Recovery Improved Recovery Increase_Polarity->End_Good_Recovery End_Bad_Recovery Still Low Recovery: Consider alternative purification method (e.g., preparative HPLC) Optimize_Mobile_Phase->End_Bad_Recovery Check_Packing->End_Good_Recovery

Caption: Troubleshooting workflow for low recovery in column chromatography.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is adapted from methods used for extracting carbazole alkaloids from Murraya koenigii.[5]

  • Preparation of Plant Material:

    • Dry the leaves of Murraya koenigii in an air oven at 50°C for 72 hours.[2]

    • Grind the dried leaves into a fine powder.

    • To remove non-polar compounds that may interfere with purification, defat the powdered leaves by performing a preliminary Soxhlet extraction with petroleum ether for 6-8 hours. Discard the petroleum ether extract.[4]

    • Air-dry the defatted plant material.

  • Soxhlet Extraction:

    • Place 10 g of the defatted, dried leaf powder into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of 96% ethanol.[8]

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.

    • Allow the extraction to proceed for at least 8 hours.[5]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the round-bottom flask using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general principles of UAE for natural products and specific parameters used for Murraya koenigii.[5]

  • Preparation of Plant Material:

    • Prepare dried, powdered Murraya koenigii leaves as described in Protocol 1. Defatting is recommended but optional.

  • Ultrasonic Extraction:

    • Place 10 g of the powdered leaves into a 250 mL beaker.

    • Add 100 mL of 96% methanol (a 1:10 solid-to-solvent ratio).[5]

    • Place the beaker in an ultrasonic bath.

    • Sonicate for a predetermined amount of time (e.g., start with 15-30 minutes for initial trials) at a controlled temperature (e.g., 50°C).[5][7]

    • Note: The optimal time, temperature, and ultrasonic power should be determined experimentally.[7]

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of fresh solvent and filter again.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

The following workflow diagram illustrates the general process for this compound extraction and purification.

ExtractionWorkflow Start Start: Dried Murraya koenigii Leaves Grinding Grind to Fine Powder Start->Grinding Defatting Defat with Petroleum Ether (Soxhlet) Grinding->Defatting Extraction_Choice Choose Extraction Method Defatting->Extraction_Choice Soxhlet Soxhlet Extraction (e.g., 96% Ethanol, 8h) Extraction_Choice->Soxhlet Soxhlet UAE Ultrasound-Assisted Extraction (e.g., Methanol, 30 min, 50°C) Extraction_Choice->UAE UAE Concentration Concentrate Extract (Rotary Evaporator <50°C) Soxhlet->Concentration UAE->Concentration Purification Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Concentration->Purification Analysis Analyze Fractions (TLC/HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing Isomahanimbine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing isomahanimbine dosage in in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Disclaimer: this compound is a specific carbazole alkaloid. While this guide aims to be a comprehensive resource, publicly available in vivo data for this compound is limited. Therefore, some information provided herein is extrapolated from studies on closely related and structurally similar carbazole alkaloids, such as mahanimbine and girinimbine. It is crucial to conduct preliminary dose-finding and toxicity studies for pure this compound in your specific research model.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice for anticancer studies?

Due to the limited availability of in vivo studies specifically on this compound, a definitive starting dose has not been established. However, based on studies of a mahanine-enriched fraction (MEF), an efficacious dose (ED50) for inhibiting tumor growth in a syngeneic mouse model of ovarian cancer was found to be 300 mg/kg body weight per day. It is advisable to begin with a dose-range finding study, starting with lower doses and escalating to determine efficacy and monitor for any signs of toxicity.

Q2: What is a potential starting dose for this compound in anti-inflammatory studies?

There is currently no specific in vivo anti-inflammatory dosage reported for this compound. For the related compound girinimbine, oral administration at doses of 30 mg/kg and 100 mg/kg significantly suppressed the inflammatory process in a carrageenan-induced peritonitis mouse model. A pilot study with a wide range of doses is recommended to determine the optimal anti-inflammatory dose of this compound.

Q3: What is the acute toxicity profile of this compound?

The LD50 (median lethal dose) for this compound has not been specifically reported. In a study involving a mixture of related compounds, a single oral dose of 300 mg/kg showed no toxic effects in animals, while a dose of 2000 mg/kg resulted in the death of one animal per group[1]. For a mahanine-enriched fraction, a single dose of up to 5000 mg/kg did not show significant clinical signs of toxicity. A 14-day study with daily doses up to 1500 mg/kg also indicated minimal toxicity. Researchers should perform an acute toxicity study following established guidelines (e.g., OECD 423) to determine the LD50 and maximum tolerated dose (MTD) for their specific this compound formulation and animal model.

Q4: Which administration route is recommended for this compound, oral (p.o.) or intraperitoneal (i.p.)?

The optimal administration route for this compound has not been definitively established and will depend on the experimental goals.

  • Intraperitoneal (i.p.) injection often results in faster and more complete absorption compared to oral administration, leading to higher bioavailability. This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, making it suitable for proof-of-concept studies where maximizing systemic exposure is desired.

  • Oral (p.o.) gavage mimics the most common route of administration in humans and is essential for preclinical studies evaluating a compound's potential as an oral therapeutic. However, the oral bioavailability of carbazole alkaloids can be variable. For instance, mahanine has shown an oral bioavailability of 31% in rats.

It is recommended to evaluate both routes in preliminary pharmacokinetic studies to determine which best suits the experimental design.

Q5: What are suitable vehicles for dissolving this compound for in vivo administration?

This compound, as a carbazole alkaloid, is likely to have poor water solubility. The choice of vehicle is critical for ensuring consistent and accurate dosing. Common vehicles for poorly soluble compounds in in vivo studies include:

  • Aqueous solutions with co-solvents:

    • Saline with a small percentage of DMSO (e.g., <10%) and a surfactant like Tween 80 or Cremophor EL.

    • Polyethylene glycol (PEG), such as PEG400, often in combination with saline or water.

  • Oil-based vehicles:

    • Corn oil, sesame oil, or olive oil are suitable for oral administration of lipophilic compounds.

  • Suspensions:

    • A suspension can be prepared using agents like carboxymethylcellulose (CMC) in saline.

It is imperative to test the solubility and stability of this compound in the chosen vehicle before starting animal studies. A vehicle control group should always be included in the experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect at the initial dose. - Dose is too low.- Poor bioavailability via the chosen administration route.- Inadequate solubility or stability of the dosing solution.- Conduct a dose-escalation study to test higher concentrations.- If using oral administration, consider switching to intraperitoneal injection to increase systemic exposure.- Verify the solubility and stability of your this compound formulation. Consider using a different vehicle.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). - The administered dose is too high.- The vehicle is causing adverse effects.- Reduce the dosage in subsequent experiments.- Conduct a formal acute toxicity study (e.g., OECD 423) to determine the Maximum Tolerated Dose (MTD).- Run a vehicle-only control group to assess for any vehicle-induced toxicity.
High variability in experimental results between animals. - Inconsistent dosing technique.- Instability or non-homogeneity of the dosing solution.- Individual differences in animal metabolism and absorption.- Ensure all personnel are proficient in the chosen administration technique (gavage or injection).- If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling.- Increase the number of animals per group to improve statistical power.
Difficulty dissolving this compound. - this compound has low aqueous solubility.- Test a panel of biocompatible solvents and vehicles (e.g., DMSO, PEG400, corn oil) to find one that provides adequate solubility at the desired concentration.- Consider formulation strategies such as creating a microemulsion or a spray-dried dispersion.

Quantitative Data Summary

The following tables summarize in vivo dosage and toxicity data for related carbazole alkaloids. This information can be used as a starting point for designing studies with this compound, but it should be adapted with caution.

Table 1: In Vivo Efficacious Doses of Related Carbazole Alkaloids

CompoundAnimal ModelApplicationRoute of AdministrationEfficacious DoseReference
Mahanine-Enriched FractionMouse (Syngeneic Ovarian Cancer)AnticancerNot SpecifiedED50: 300 mg/kg/day-
GirinimbineMouse (Carrageenan-induced Peritonitis)Anti-inflammatoryOral30 - 100 mg/kg-

Table 2: Acute Toxicity Data for Related Carbazole Alkaloids

Compound/FractionAnimal ModelRoute of AdministrationDoseObservationReference
Related Compound MixtureAnimalNot Specified300 mg/kgNo toxic effect[1]
Related Compound MixtureAnimalNot Specified2000 mg/kgDeath of one animal per group[1]
Mahanine-Enriched FractionMouseOral5000 mg/kg (single dose)No significant clinical signs of toxicity-
Mahanine-Enriched FractionMouseOralup to 1500 mg/kg/day (14 days)Minimal toxicity-

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

This protocol is a simplified approach for estimating the MTD. For regulatory submissions, adherence to specific guidelines like OECD 423 is required.

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.

  • Dose Selection: Based on available data for related compounds, start with a wide range of doses (e.g., 50, 150, 500, 1500 mg/kg).

  • Administration: Administer a single dose of this compound via the chosen route (oral or i.p.).

  • Observation: Monitor animals closely for the first 4 hours, then daily for 14 days. Record clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: Dose-Response Study for Anticancer Efficacy
  • Tumor Model: Establish a relevant tumor model (e.g., xenograft or syngeneic) in immunocompromised or competent mice, respectively.

  • Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a known anticancer drug).

  • Dose Selection: Based on the MTD study, select 3-4 dose levels of this compound below the MTD.

  • Treatment: Administer this compound daily (or as determined by pharmacokinetic studies) via the chosen route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on data from related carbazole alkaloids like mahanimbine and girinimbine.

anticancer_pathway cluster_akt_mTOR AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis cluster_proliferation Cell Proliferation This compound This compound AKT AKT This compound->AKT Inhibition pSTAT3 p-STAT3 This compound->pSTAT3 Inhibition beta_catenin β-catenin This compound->beta_catenin Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation STAT3 STAT3 STAT3->pSTAT3 pSTAT3->Proliferation Wnt Wnt Wnt->beta_catenin beta_catenin->Proliferation

Caption: Potential anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mediators Inflammatory Mediators This compound This compound NFκB NF-κB This compound->NFκB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation (Inhibition) nucleus Nucleus NFκB->nucleus Translocation iNOS iNOS nucleus->iNOS COX2 COX-2 nucleus->COX2 TNFα TNF-α nucleus->TNFα IL6 IL-6 nucleus->IL6

Caption: Potential anti-inflammatory signaling pathway involving NF-κB.

Experimental Workflow

experimental_workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_analysis Data Analysis formulation Formulation Development (Vehicle Selection) toxicity Acute Toxicity Study (MTD Determination) formulation->toxicity pk_study Pharmacokinetic Study (p.o. vs i.p.) toxicity->pk_study dose_response Dose-Response Study (Therapeutic Dose Range) pk_study->dose_response chronic_toxicity Chronic Toxicity Study (Long-term Safety) dose_response->chronic_toxicity data_analysis Statistical Analysis & Interpretation chronic_toxicity->data_analysis

Caption: General workflow for in vivo dosage optimization.

References

Technical Support Center: Overcoming Isomahanimbine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomahanimbine. The information is intended to help address challenges encountered during in vitro and in vivo experiments, particularly concerning potential mechanisms of resistance.

Disclaimer: this compound is a preclinical compound, and clinical data on resistance in patients is not available. The guidance provided here is based on preclinical studies of this compound and related carbazole alkaloids, as well as established mechanisms of drug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a carbazole alkaloid derived from the plant Bergera koenigii (formerly Murraya koenigii)[1][2][3]. While specific research on this compound is less extensive than on its isomer Mahanimbine, carbazole alkaloids, in general, exert their anti-cancer effects through the induction of apoptosis (programmed cell death)[4][5][6]. The closely related compound, Mahanimbine, has been shown to induce apoptosis by activating reactive oxygen species (ROS)-dependent intrinsic pathways[4][7]. It also modulates key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and STAT3 pathways[8][9].

Q2: Has resistance to this compound been observed in cancer cell lines?

A2: There is limited specific documentation of acquired resistance to this compound in the scientific literature. However, inherent resistance (unresponsiveness) in certain cancer cell lines can be inferred from variability in IC50 values. For instance, the IC50 of Mahanimbine, a closely related compound, ranges from 3.5 µM to 64 µM across different pancreatic cancer cell lines, indicating varying levels of sensitivity[8][9].

Q3: What are the potential mechanisms of resistance to this compound?

A3: Based on the known mechanisms of action of related compounds and general principles of cancer drug resistance, potential mechanisms of resistance to this compound could include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy. Mahanimbine has been shown to be a P-gp modulator, suggesting that this family of transporters is relevant to this class of compounds[10].

  • Alterations in target signaling pathways: Mutations or adaptive changes in the AKT/mTOR and STAT3 signaling pathways could render them constitutively active and less susceptible to inhibition by this compound[11].

  • Enhanced anti-apoptotic mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to apoptosis induction[5][12].

  • Increased antioxidant capacity: Since a proposed mechanism of action involves the generation of reactive oxygen species (ROS), cancer cells with enhanced antioxidant defense systems may be able to neutralize the ROS, thereby mitigating the cytotoxic effects of this compound[5][6].

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of response in a cancer cell line.

Possible Cause 1: Inherent Resistance.

  • Troubleshooting Steps:

    • Confirm drug integrity: Ensure the this compound compound is of high purity and has not degraded. Verify its identity via techniques like LC-MS or NMR.

    • Cell line authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

    • Assess protein expression: Use Western blotting to analyze the baseline expression levels of key proteins in your cell line, including P-gp (ABCB1), Bcl-2, Bax, and key components of the AKT/mTOR and STAT3 pathways. High levels of P-gp or Bcl-2, or low levels of Bax, may indicate inherent resistance.

Possible Cause 2: Experimental conditions.

  • Troubleshooting Steps:

    • Optimize drug concentration and exposure time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Serum concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of hydrophobic compounds. Consider reducing the serum percentage during treatment, if compatible with cell health.

Issue 2: Development of acquired resistance after prolonged treatment.

Possible Cause 1: Upregulation of drug efflux pumps.

  • Troubleshooting Steps:

    • Assess P-gp expression and function: Compare P-gp (ABCB1) expression levels (mRNA and protein) between the parental (sensitive) and the resistant cell line. Perform a functional efflux assay (e.g., using Rhodamine 123) to confirm increased pump activity.

    • Co-treatment with a P-gp inhibitor: Treat the resistant cells with a combination of this compound and a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restoration of sensitivity would suggest that P-gp overexpression is a key resistance mechanism. Mahanimbine has been shown to synergistically enhance the efficacy of gefitinib by increasing its intracellular accumulation, suggesting a role in overcoming P-gp-mediated resistance[10].

Possible Cause 2: Alterations in signaling pathways.

  • Troubleshooting Steps:

    • Analyze pathway activation: Use Western blotting to compare the phosphorylation status of key proteins in the AKT/mTOR (p-AKT, p-mTOR) and STAT3 (p-STAT3) pathways between sensitive and resistant cells, both at baseline and after this compound treatment. Constitutive activation in resistant cells may indicate pathway reactivation as a resistance mechanism.

    • Combination therapy with pathway inhibitors: Combine this compound with specific inhibitors of the AKT/mTOR (e.g., Everolimus) or STAT3 (e.g., Stattic) pathways to see if sensitivity can be restored in the resistant cell line.

Data Presentation

Table 1: In Vitro Cytotoxicity of Mahanimbine (a closely related isomer of this compound) in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
Capan-2Pancreatic3.5Not Specified[8][9]
SW1990Pancreatic3.5Not Specified[8][9]
HPAF-IIPancreatic12Not Specified[9]
BxPC-3Pancreatic25Not Specified[9]
CFPAC-1Pancreatic64Not Specified[9]
A549Lung28.048[1]
H1299Lung26.748[1]
A549-TR (Taxol-Resistant)Lung12.5Not Specified[1]
MOLT-3Leukemia10.648[1]
K562Leukemia13.048[1]
HCT116 (p53 wt)Colon12.6Not Specified[1]
HCT116 (p53 null)Colon13.9Not Specified[1]
SW480 (p53 mut)Colon16.6Not Specified[1]
CLS-354Oral Squamous15.1Not Specified[1]
MCF-7Breast1448[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To assess the expression and phosphorylation status of proteins in the AKT/mTOR and STAT3 pathways.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT, p-AKT, total mTOR, p-mTOR, total STAT3, p-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)

  • Objective: To measure the activity of the P-gp drug efflux pump.

  • Methodology:

    • Harvest cells and resuspend them in a culture medium at a concentration of 1x10^6 cells/mL.

    • Pre-incubate the cells with or without a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

    • Add the P-gp substrate Rhodamine 123 (e.g., to a final concentration of 1 µM) and incubate for another 30-60 minutes at 37°C.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the absence of the inhibitor indicates active P-gp-mediated efflux.

Visualizations

Isomahanimbine_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT_mTOR ↓ PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR STAT3 ↓ STAT3 Pathway This compound->STAT3 Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: Proposed signaling pathway for this compound in cancer cells.

Caption: Troubleshooting workflow for this compound resistance.

Pgp_Resistance_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Isomahanimbine_out This compound Pgp->Isomahanimbine_out Efflux Target Intracellular Target Isomahanimbine_in This compound Isomahanimbine_in->Target Inhibition

Caption: Mechanism of P-glycoprotein-mediated drug resistance.

References

Technical Support Center: Isomahanimbine Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing isomahanimbine in their experimental workflows. This resource provides essential guidance on potential interference with fluorescent assays and offers practical troubleshooting strategies to ensure data integrity. This compound, a carbazole alkaloid, possesses inherent spectroscopic properties that can interact with the optical detection methods used in many fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a natural carbazole alkaloid. Like many compounds containing conjugated planar ring systems, it has the potential to absorb and emit light, a property known as autofluorescence. This intrinsic fluorescence can directly interfere with assays that measure changes in fluorescence intensity. Additionally, this compound may absorb light at the excitation or emission wavelengths of the fluorophores used in your assay, a phenomenon called quenching or the inner filter effect, leading to a decrease in the detected signal.[1]

Q2: What are the primary mechanisms of interference?

There are two main ways this compound can interfere with your fluorescent assay:

  • Autofluorescence: this compound itself may be fluorescent, emitting light at wavelengths that overlap with the emission spectrum of your assay's fluorophore. This can lead to false-positive signals or a high background, masking the true signal from your experiment.

  • Quenching/Inner Filter Effect: this compound may absorb the light used to excite your fluorophore or the light emitted by it. This "shadowing" effect reduces the amount of light that reaches the detector, leading to artificially low signals or the appearance of inhibition (false negatives).[1]

Q3: My assay signal is behaving unexpectedly after adding this compound. How can I determine if it's due to interference?

The first step is to run a set of simple control experiments. The most informative is a "no-target" or "no-enzyme" control. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the protein or cells you are studying). If you still observe a significant change in fluorescence that correlates with the concentration of this compound, it strongly suggests interference.

Q4: Are there specific types of fluorescent dyes that are more susceptible to interference by compounds like this compound?

Assays using fluorophores that are excited by ultraviolet (UV) or blue light are generally more susceptible to interference from small molecules, as many organic compounds, including carbazole alkaloids, absorb light in this range. While specific data for this compound is limited, its structural relative, mahanimbine, exhibits absorbance maxima at 239 nm and 289 nm. This suggests that this compound will also absorb strongly in the UV region. Therefore, assays using dyes like fluorescein and green fluorescent protein (GFP) may be more prone to interference than those using far-red dyes.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps to diagnose and mitigate the issue.

Problem 1: High background fluorescence or a false-positive signal.

This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Run a Compound Autofluorescence Control: Measure the fluorescence of this compound in the assay buffer alone, across a range of concentrations used in your experiment. This will quantify its contribution to the total signal.

  • Perform a "Pre-read": In your experimental plate, measure the fluorescence after adding this compound but before adding the fluorescent reporter or initiating the biological reaction. This baseline can often be subtracted from the final reading.

  • Shift to Longer Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm). Many small molecules, including those with carbazole structures, have lower fluorescence in the red part of the spectrum.

  • Decrease Compound Concentration: If biologically feasible, reduce the concentration of this compound to minimize its fluorescent contribution.

Problem 2: Lower than expected signal or a false-negative result.

This may be caused by quenching or the inner filter effect.

Troubleshooting Steps:

  • Measure Compound Absorbance: Scan the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of the inner filter effect.

  • Perform a Quenching Control Assay: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound. A concentration-dependent decrease in the dye's fluorescence indicates quenching.

  • Reduce Fluorophore Concentration: High concentrations of your fluorescent probe can sometimes lead to self-quenching, which can be exacerbated by an interfering compound. Titrate your probe to the lowest concentration that still provides a robust signal.

  • Use a Different Fluorophore: If quenching is severe, consider using a fluorophore with a different chemical structure that may be less susceptible to interaction with this compound.

Quantitative Data Summary

CompoundAbsorbance Maxima (λmax)
Mahanimbine239 nm, 289 nm

Data sourced from publicly available information.

This data suggests that this compound likely absorbs strongly in the UV portion of the electromagnetic spectrum.

Experimental Protocols

Here are detailed protocols to help you experimentally assess the potential for this compound to interfere with your specific fluorescent assay.

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplate (for bottom-reading fluorometers) or black, solid-bottom microplate (for top-reading fluorometers)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.

  • Add a constant volume of each dilution to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence in the wells containing this compound, this confirms autofluorescence.

Protocol 2: Assessing Quenching and Inner Filter Effects

Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore, leading to a reduction in signal.

Materials:

  • This compound stock solution

  • Your fluorescent probe (e.g., fluorescein, a fluorescently labeled peptide, etc.)

  • Assay buffer

  • Black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add a constant volume of the fluorescent probe solution to a series of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorescent probe and buffer only (no this compound).

  • Read the plate using the standard settings for your assay.

  • Analysis: A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates either quenching or an inner filter effect.

Visualizations

The following diagrams illustrate the concepts of fluorescent assay interference and a general workflow for troubleshooting.

Interference_Mechanisms cluster_0 Autofluorescence cluster_1 Quenching / Inner Filter Effect Excitation Light Excitation Light This compound This compound Excitation Light->this compound Excites Detector Detector This compound->Detector Emits light at same wavelength as fluorophore Excitation Light_2 Excitation Light Fluorophore_2 Fluorophore Excitation Light_2->Fluorophore_2 Isomahanimbine_2 This compound Excitation Light_2->Isomahanimbine_2 Absorbed Emitted Light_2 Emitted Light Fluorophore_2->Emitted Light_2 Detector_2 Detector Emitted Light_2->Detector_2 Emitted Light_2->Isomahanimbine_2 Absorbed

Caption: Mechanisms of fluorescent assay interference by a small molecule.

Troubleshooting_Workflow Start Unexpected Assay Signal with this compound Control_Exp Run 'No-Target' Control Start->Control_Exp Interference_Check Signal Change Correlates with [this compound]? Control_Exp->Interference_Check Autofluorescence_Test Test for Autofluorescence (Protocol 1) Interference_Check->Autofluorescence_Test Yes No_Interference Interference Unlikely. Investigate other experimental variables. Interference_Check->No_Interference No High_Signal High Signal? Autofluorescence_Test->High_Signal Quenching_Test Test for Quenching (Protocol 2) Low_Signal Low Signal? Quenching_Test->Low_Signal High_Signal->Quenching_Test No Mitigation_Auto Mitigation Strategies: - Wavelength Shift - Pre-read Subtraction - Lower Concentration High_Signal->Mitigation_Auto Yes Mitigation_Quench Mitigation Strategies: - Change Fluorophore - Lower Probe Conc. Low_Signal->Mitigation_Quench Yes Low_Signal->No_Interference No

References

Technical Support Center: Enhancing the Bioavailability of Isomahanimbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomahanimbine. The focus is on strategies to overcome its presumed low aqueous solubility and enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural carbazole alkaloid found in Murraya koenigii (L.) Spreng[1]. Like many other carbazole alkaloids, it is reported to have poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability[2]. For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to low and variable absorption, limiting its therapeutic potential.

Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs. These include:

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate. Common nanoformulation approaches include liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state. The drug can exist in an amorphous or crystalline form within the carrier. Upon administration, the carrier dissolves rapidly, releasing the drug as fine particles, thereby improving its dissolution and absorption.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

Q3: Are there any specific data on the physicochemical properties of this compound?

A3: Currently, there is limited publicly available data on the specific aqueous solubility, permeability (LogP), and other physicochemical properties of this compound. However, based on the characteristics of structurally similar carbazole alkaloids, it is anticipated to be a poorly soluble compound. Researchers should consider experimentally determining these properties as a first step in their formulation development.

Q4: How is this compound likely to be metabolized, and how might this affect its bioavailability?

A4: The metabolism of this compound has not been extensively studied. However, studies on other carbazole alkaloids suggest that they are likely metabolized by cytochrome P450 (CYP) enzymes in the liver[3][4][5]. This first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation, thereby lowering its oral bioavailability. In vitro metabolism studies using liver microsomes can help identify the specific CYP enzymes involved and the rate of metabolism[6][7][8].

Troubleshooting Guides

Issue 1: Low and inconsistent results in in vitro dissolution studies.
Possible Cause Troubleshooting Step Expected Outcome
Poor wetting of this compound powder. Incorporate a small amount of a surfactant (e.g., 0.1% Tween 80) into the dissolution medium.Improved wetting and more reproducible dissolution profiles.
Drug aggregation/agglomeration. Consider micronization or nano-sizing of the this compound powder before the dissolution study.Increased surface area leading to a faster and more complete dissolution.
Precipitation of the drug in the dissolution medium. Analyze the pH-solubility profile of this compound and adjust the pH of the dissolution medium accordingly.Enhanced solubility and prevention of precipitation during the experiment.
Issue 2: Failure to achieve a stable nanoformulation (e.g., liposomes, SLNs).
Possible Cause Troubleshooting Step Expected Outcome
Low drug loading efficiency. Optimize the drug-to-lipid ratio. For liposomes, consider different loading methods (passive vs. active).Increased encapsulation of this compound within the nanoparticles.
Particle aggregation and instability. Adjust the concentration of the stabilizer or surfactant. Evaluate the effect of surface charge by measuring the zeta potential.Formation of a stable, monodisperse nanoparticle suspension.
Drug leakage from the nanoparticles. For liposomes, incorporate cholesterol to increase membrane rigidity. For SLNs, select lipids with higher melting points.Improved retention of this compound within the nanoparticles over time.
Issue 3: Inconsistent results in Caco-2 cell permeability assays.
Possible Cause Troubleshooting Step Expected Outcome
Low apparent permeability (Papp) values. Ensure the this compound concentration in the donor compartment is below its solubility limit in the transport medium to avoid precipitation.Accurate measurement of permeability without solubility-limited transport.
High efflux ratio (Papp B-A / Papp A-B > 2). Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to identify the involvement of active transport.Understanding the contribution of efflux mechanisms to the low permeability.
Poor Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) values of the cell monolayers to ensure they are within the acceptable range for your laboratory.Reliable permeability data from healthy and well-differentiated cell monolayers.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound in liposomes to improve its aqueous solubility.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve a known amount of this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is often 2:1 or 3:1.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and polymer)

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Dissolve both components in a suitable amount of the volatile organic solvent in a beaker with magnetic stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (typically 40-60°C).

  • Once the solvent is completely removed, a solid mass will be formed.

  • Scrape the solid mass and further dry it in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug.

  • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: In Vitro Metabolism Study of this compound using Liver Microsomes

Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with an internal standard for quenching and protein precipitation)

  • Incubator/shaking water bath

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the microsome suspension (final substrate concentration typically 1 µM) and mix gently.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound liposomes Liposomes This compound->liposomes Formulate solid_dispersion Solid Dispersion This compound->solid_dispersion Formulate cyclodextrin Cyclodextrin Complex This compound->cyclodextrin Formulate size_zeta Particle Size & Zeta Potential liposomes->size_zeta Characterize ee Encapsulation Efficiency liposomes->ee Characterize dissolution In Vitro Dissolution liposomes->dissolution Test dsc_xrd DSC/XRPD solid_dispersion->dsc_xrd Characterize solid_dispersion->dissolution Test cyclodextrin->dsc_xrd Characterize cyclodextrin->dissolution Test caco2 Caco-2 Permeability dissolution->caco2 Select Lead Formulation microsomes Liver Microsome Stability caco2->microsomes pk_studies Pharmacokinetic Studies (Rats) microsomes->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability troubleshooting_workflow start Low Bioavailability of this compound solubility_issue Is solubility the limiting factor? start->solubility_issue permeability_issue Is permeability the limiting factor? solubility_issue->permeability_issue No solubility_strategies Implement Solubility Enhancement: - Nanoformulations - Solid Dispersions - Cyclodextrins solubility_issue->solubility_strategies Yes metabolism_issue Is first-pass metabolism significant? permeability_issue->metabolism_issue No permeability_strategies Consider Permeation Enhancers (Use with caution and thorough toxicity testing) permeability_issue->permeability_strategies Yes metabolism_strategies Investigate co-administration with CYP450 inhibitors (research phase) metabolism_issue->metabolism_strategies Yes evaluate Re-evaluate Bioavailability metabolism_issue->evaluate No solubility_strategies->evaluate permeability_strategies->evaluate metabolism_strategies->evaluate

References

Refinement of Isomahanimbine purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of Isomahanimbine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound purification?

A1: this compound is a naturally occurring carbazole alkaloid typically isolated from the leaves and bark of Murraya koenigii (Linn.) Spreng, commonly known as the curry leaf tree.[1][2] The initial step usually involves the preparation of a crude extract from the plant material using solvents like methanol, ethanol, or ethyl acetate.[3][4]

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A combination of chromatographic techniques is often employed for the successful isolation of this compound.[5] Open column chromatography using silica gel is a common initial step for the fractionation of the crude extract.[3][4] This is often followed by preparative High-Performance Liquid Chromatography (HPLC) for the final refinement and to separate this compound from its closely related isomers, such as Mahanimbine.[4][5]

Q3: What are the key stability concerns for this compound during purification?

A3: Carbazole alkaloids can be sensitive to factors such as pH, light, and temperature. For instance, the related alkaloid Mahanimbine has been shown to degrade under acidic, basic, and photolytic conditions.[6] It is advisable to protect extracts and fractions containing this compound from prolonged exposure to harsh pH and direct light.[7] Stability at various temperatures should also be considered, with storage at 4°C or -20°C being common practice for preserving the integrity of the compound.[7]

Q4: How can I monitor the presence of this compound in my fractions?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during column chromatography.[3] The spots can be visualized under UV light (254 nm) or by using a suitable staining reagent like Dragendorff's reagent for alkaloids. For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][6]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from other alkaloids 1. Inappropriate solvent system polarity. 2. Column overloading. 3. Improper column packing.1. Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.[4] 2. Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight. 3. Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended for silica gel.
This compound is not eluting from the column 1. The mobile phase is too non-polar. 2. Strong adsorption to the stationary phase.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. 2. Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the mobile phase to reduce strong interactions.
Co-elution of this compound and Mahanimbine The structural similarity of these isomers makes separation challenging.1. Use a very shallow solvent gradient to improve resolution. 2. Consider using a different stationary phase with different selectivity, such as alumina or a bonded-phase silica. 3. Follow up with preparative HPLC for final separation.[5]
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing for this compound 1. Active sites on the silica-based C18 column. 2. Inappropriate mobile phase pH.1. Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups.[6] 2. Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly basic mobile phase can sometimes improve peak shape.[8]
Poor resolution between this compound and other carbazole alkaloids 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase.1. Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[8][9] 2. Experiment with different C18 columns from various manufacturers as they can have different selectivities. A phenyl-hexyl column could also be an alternative.[10]
Irreproducible retention times 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Column degradation.1. Use a column oven to maintain a constant temperature.[5] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[8] 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Ghost peaks appearing in the chromatogram 1. Contaminants in the mobile phase or from the sample. 2. Carryover from previous injections.1. Use high-purity HPLC-grade solvents and filter the mobile phase.[8] 2. Implement a thorough needle wash protocol and inject a blank solvent run to clean the system.

Experimental Protocols

Preparative Column Chromatography of Murraya koenigii Extract

This protocol is a general guideline for the initial fractionation of a crude extract to enrich for this compound.

  • Preparation of the Stationary Phase: A glass column is packed with silica gel (60-120 mesh) using a wet slurry method with a non-polar solvent like hexane.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is then carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of hexane and ethyl acetate.[3][4]

    • Start with 100% hexane.

    • Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 25-50 mL).

  • Monitoring: Each fraction is analyzed by TLC to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together for further purification.[3]

Preparative HPLC for this compound Refinement

This protocol is a starting point for the final purification of an enriched fraction containing this compound.

Parameter Condition
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Methanol and Water, or Acetonitrile and Water.[5][6] A common mobile phase is Methanol: 0.1% Triethylamine (93:07 v/v).[6]
Flow Rate Adjusted for the preparative column diameter (e.g., 4-5 mL/min).
Detection UV at 254 nm.[4][6]
Temperature 25°C.[6]
  • Sample Preparation: The this compound-enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Injection: A suitable volume of the sample is injected onto the HPLC system.

  • Fraction Collection: The eluent corresponding to the this compound peak is collected.

  • Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.[11]

Visualizations

Logical Workflow for Troubleshooting Poor HPLC Resolution

G start Poor Resolution of this compound Peak check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_solvent_ratio Adjust solvent ratio (e.g., Methanol/Water) check_mobile_phase->adjust_solvent_ratio No check_column Is the column appropriate? check_mobile_phase->check_column Yes change_organic_solvent Try a different organic solvent (e.g., Acetonitrile) adjust_solvent_ratio->change_organic_solvent change_organic_solvent->check_column new_column Try a column from a different manufacturer check_column->new_column No check_pH Is the mobile phase pH optimal? check_column->check_pH Yes different_stationary_phase Consider a different stationary phase (e.g., Phenyl-Hexyl) new_column->different_stationary_phase different_stationary_phase->check_pH adjust_pH Adjust pH of the aqueous component check_pH->adjust_pH No end Resolution Improved check_pH->end Yes adjust_pH->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Signaling Pathways Inhibited by Related Carbazole Alkaloids

Carbazole alkaloids from Murraya koenigii, such as Mahanimbine and Girinimbine, have been shown to exert anticancer effects by modulating key signaling pathways.[12][13] While the specific pathways for this compound are less studied, the activity of its close structural analogs suggests potential targets for investigation.

G Mahanimbine Mahanimbine AKT_mTOR AKT/mTOR Pathway Mahanimbine->AKT_mTOR Inhibits STAT3 STAT3 Pathway Mahanimbine->STAT3 Inhibits Girinimbine Girinimbine Girinimbine->STAT3 Inhibits MEK_ERK MEK/ERK Pathway Girinimbine->MEK_ERK Inhibits Cell_Proliferation Cell Proliferation AKT_mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis AKT_mTOR->Apoptosis Inhibits STAT3->Cell_Proliferation Promotes STAT3->Apoptosis Inhibits MEK_ERK->Cell_Proliferation Promotes MEK_ERK->Apoptosis Inhibits

Caption: Key signaling pathways modulated by carbazole alkaloids.

References

Technical Support Center: Mitigating Isomahanimbine Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target effects of Isomahanimbine in cellular assays. The following guides and FAQs are designed to address specific issues that may arise during experimentation, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

This compound is a natural carbazole alkaloid with demonstrated anti-cancer properties. Its primary on-target mechanism involves the induction of Endoplasmic Reticulum (ER) stress, which subsequently triggers p38 MAPK-mediated apoptosis and autophagy in cancer cells[1].

Q2: What are the likely off-target pathways of this compound?

Due to its chemical structure as a carbazole alkaloid, this compound may exhibit off-target activity against various kinases. Based on studies of the related compound Mahanimbine, potential off-target pathways include the PI3K/AKT/mTOR and STAT3 signaling pathways[2]. Unintended inhibition of these pathways can lead to confounding results in cellular assays.

Q3: How can I differentiate between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response analysis: On-target effects should manifest at a specific, potent concentration range, while off-target effects typically require higher concentrations.

  • Use of control compounds: Employing a structurally unrelated inhibitor of the same target should phenocopy the on-target effects of this compound.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the cell.

  • Rescue experiments: Overexpression of the intended target may rescue the observed phenotype, indicating an on-target effect.

Q4: At what concentration should I use this compound in my cellular assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay. It is essential to perform a dose-response curve to determine the IC50 for your specific system. As a starting point, concentrations can be guided by published data on related compounds, but empirical determination is critical to minimize off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

Symptom: You observe a cellular phenotype (e.g., decreased cell viability) after this compound treatment, but you are unsure if it is due to the intended ER stress induction or an off-target effect.

Troubleshooting Workflow:

Troubleshooting workflow for inconsistent phenotypic results.

Detailed Steps:

  • Perform Dose-Response Analysis: Determine the IC50 of this compound in your cell line. High concentrations are more likely to induce off-target effects.

  • Confirm Target Engagement with CETSA: Use CETSA to verify that this compound is binding to proteins involved in the ER stress response at concentrations consistent with the observed phenotype.

  • Use a Control Compound: Treat cells with a known, structurally different inducer of the ER stress and p38 MAPK pathway (e.g., Thapsigargin). If the phenotype is the same, it supports an on-target effect.

  • Target Overexpression Rescue: Overexpress a key protein in the p38 MAPK pathway. If this diminishes the effect of this compound, it points to an on-target mechanism.

  • Identify Off-Targets: If the above steps suggest an off-target effect, use techniques like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins that this compound binds to.

Issue 2: High Background Signal in Kinase Assays

Symptom: When profiling this compound against a panel of kinases (e.g., AKT, mTOR, STAT3), you observe a high background signal or inhibition of multiple kinases, making it difficult to determine specific off-targets.

Troubleshooting Steps:

  • Optimize this compound Concentration: Start with a concentration around the IC50 for its on-target effect and perform serial dilutions. Off-target kinase inhibition may only occur at significantly higher concentrations.

  • Use a More Selective Assay Format: If using a broad-spectrum kinase assay, consider switching to a more specific format, such as a target-specific antibody-based assay (e.g., ELISA) to measure the phosphorylation of a specific substrate.

  • Counter-Screen with Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control to identify non-specific interactions.

  • Check for Assay Interference: this compound, as a natural product, may interfere with certain assay technologies (e.g., fluorescence or luminescence). Run a control with the compound in the absence of the kinase or substrate to assess for interference.

Quantitative Data for On-Target and Potential Off-Target Pathways

The following tables provide reference IC50 values for known inhibitors of the on-target (p38 MAPK) and potential off-target (AKT, mTOR, STAT3) pathways. These values can serve as a benchmark when determining the selectivity of this compound in your cellular system.

Table 1: On-Target Pathway (p38 MAPK) Inhibitor Potency

Inhibitor Target IC50 (nM) Cell Line
SB203580 p38α/β 50 / 500 In vitro
Doramapimod (BIRB 796) p38α/β/γ/δ 38 / 65 / 200 / 520 In vitro

| Losmapimod | p38α/β | 25.12 (Ki) | In vitro |

Table 2: Potential Off-Target Pathway (PI3K/AKT/mTOR) Inhibitor Potency

Inhibitor Target IC50 (nM) Cell Line
GDC-0980 PI3K/mTOR ~5 In vitro
BEZ-235 PI3K/mTOR ~5 In vitro
OSI-027 mTOR < 4 In vitro

| Ipatasertib | AKT | 5 | In vitro |

Table 3: Potential Off-Target Pathway (STAT3) Inhibitor Potency

Inhibitor Target IC50 (µM) Cell Line
Stattic STAT3 5.1 In vitro
S3I-201 STAT3 86 In vitro

| Cryptotanshinone | STAT3 | 4.6 | In vitro |

Signaling Pathway Diagrams

The following diagrams illustrate the on-target and potential off-target signaling pathways of this compound.

G cluster_0 This compound On-Target Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress induces PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates p38_MAPK p38 MAPK PERK->p38_MAPK activates IRE1->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis mediates Autophagy Autophagy p38_MAPK->Autophagy mediates

On-target pathway of this compound via ER stress and p38 MAPK.

G cluster_1 Potential Off-Target Pathway: PI3K/AKT/mTOR This compound This compound PI3K PI3K This compound->PI3K inhibits? AKT AKT This compound->AKT inhibits? mTOR mTOR This compound->mTOR inhibits? RTK Receptor Tyrosine Kinase RTK->PI3K activates PI3K->AKT activates AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Potential off-target inhibition of the PI3K/AKT/mTOR pathway.

G cluster_2 Potential Off-Target Pathway: JAK/STAT3 This compound This compound STAT3 STAT3 This compound->STAT3 inhibits? Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates JAK->STAT3 phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription activates

Potential off-target inhibition of the STAT3 pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized method to confirm the direct binding of this compound to a target protein in intact cells.

Experimental Workflow:

G cell_culture 1. Cell Culture & Treatment heating 2. Heat Shock cell_culture->heating Treat with this compound or vehicle (DMSO) lysis 3. Cell Lysis heating->lysis Expose to temperature gradient centrifugation 4. Centrifugation lysis->centrifugation Lyse cells to release proteins analysis 5. Protein Analysis (Western Blot) centrifugation->analysis Separate soluble from precipitated proteins

Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

Kinobeads Assay for Off-Target Profiling

This protocol outlines a method to identify potential kinase off-targets of this compound.

Experimental Workflow:

G lysate_prep 1. Cell Lysate Preparation incubation 2. Compound Incubation lysate_prep->incubation Prepare native cell lysate affinity_purification 3. Kinobeads Affinity Purification incubation->affinity_purification Incubate lysate with This compound or DMSO elution 4. Elution & Digestion affinity_purification->elution Add Kinobeads to pull down unbound kinases ms_analysis 5. LC-MS/MS Analysis elution->ms_analysis Elute and digest bound kinases

Workflow for Kinobeads-based off-target profiling.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that kinase activity is preserved. Determine the protein concentration of the lysate.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or with DMSO as a vehicle control for a specified time (e.g., 1 hour) at 4°C.

  • Kinobeads Affinity Purification: Add the Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C to allow the binding of kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound kinases from the beads using a denaturing buffer.

  • Sample Preparation and Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were pulled down. A decrease in the amount of a specific kinase pulled down in the this compound-treated sample compared to the control indicates that this compound is binding to and inhibiting that kinase.

References

Validation & Comparative

Isomahanimbine and Mahanimbine: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, carbazole alkaloids isolated from the leaves of the curry tree (Murraya koenigii) have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. Among these, isomahanimbine and mahanimbine are two prominent isomers that have been the subject of scientific investigation. This guide provides an objective comparison of their cytotoxic activities, supported by available experimental data, to aid researchers and drug development professionals in understanding their potential as anticancer agents.

Quantitative Comparison of Cytotoxic Activity

Direct comparative studies evaluating the cytotoxic effects of this compound and mahanimbine across a range of cancer cell lines are limited in the existing literature. However, available data from independent studies and a few comparative reports allow for a preliminary assessment of their potency.

A key study directly compared the cytotoxic activity of isomahanine (this compound) and mahanine, a closely related carbazole alkaloid, against CLS-354 oral squamous carcinoma cells. The half-maximal inhibitory concentration (IC50) values were found to be remarkably similar, with isomahanine exhibiting an IC50 of 15.0 µM and mahanine an IC50 of 15.1 µM, suggesting comparable efficacy in this particular cancer cell line[1].

While a direct comparison with mahanimbine in the same cell line is not available from this study, extensive research has been conducted on mahanimbine's cytotoxic profile against a variety of cancer cell types. The following table summarizes the IC50 values for both compounds from various studies. It is crucial to note that these values were obtained from different experiments and direct comparisons should be made with caution.

CompoundCancer Cell LineIC50 (µM)Reference
This compound CLS-354 (Oral Squamous Carcinoma)15.0[1]
Mahanimbine CAPAN-2 (Pancreatic Cancer)3.5[1]
SW1190 (Pancreatic Cancer)3.5[1]
Hs172.T (Bladder Cancer)32.5[1]
MCF-7 (Breast Cancer)14[1]

Experimental Protocols

The cytotoxic activities of this compound and mahanimbine are typically evaluated using standard in vitro assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Stock solutions of this compound or mahanimbine are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

Research into the molecular mechanisms underlying the cytotoxic effects of these compounds has revealed that they primarily induce apoptosis (programmed cell death) in cancer cells.

Mahanimbine has been more extensively studied, and its pro-apoptotic activity is linked to the modulation of several key signaling pathways:

  • Intrinsic Apoptosis Pathway: Mahanimbine has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This, in turn, disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.

  • AKT/mTOR Pathway: Mahanimbine has been reported to inhibit the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), crucial components of a signaling pathway that promotes cell survival and proliferation[2][3].

  • STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cancer cell proliferation and survival. Mahanimbine has been shown to suppress the activation of STAT3, further contributing to its anticancer effects[2][3].

The mechanism of action for this compound is less well-characterized in the scientific literature. While it is presumed to induce apoptosis in a manner similar to other carbazole alkaloids, detailed studies on the specific signaling pathways it modulates are currently lacking.

Visualizing the Mahanimbine Signaling Pathway

The following diagram, generated using the DOT language, illustrates the known signaling pathways affected by mahanimbine, leading to apoptosis in cancer cells.

Mahanimbine_Signaling_Pathway Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT inhibits mTOR mTOR Mahanimbine->mTOR inhibits STAT3 STAT3 Mahanimbine->STAT3 inhibits activation Bax Bax Mahanimbine->Bax upregulates Bcl2 Bcl-2 Mahanimbine->Bcl2 downregulates AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3_dimer->Gene_Expression Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by mahanimbine leading to apoptosis.

Conclusion

Both this compound and mahanimbine, carbazole alkaloids from Murraya koenigii, demonstrate promising cytotoxic activity against cancer cells. While direct comparative data is sparse, preliminary findings suggest that this compound possesses a potency comparable to related carbazole alkaloids. Mahanimbine has been more extensively studied, with its anticancer effects attributed to the induction of apoptosis via modulation of the intrinsic apoptotic pathway and inhibition of key pro-survival signaling pathways such as AKT/mTOR and STAT3.

Further research is warranted to conduct direct, head-to-head comparisons of the cytotoxic profiles of this compound and mahanimbine across a broader range of cancer cell lines. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial in fully understanding its potential as a therapeutic agent and for the rational design of future anticancer drugs based on the carbazole scaffold.

References

Comparative Analysis of Isomahanimbine and Girinimbine: An Anti-Inflammatory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction: Isomahanimbine and Girinimbine are naturally occurring carbazole alkaloids isolated from Murraya koenigii, commonly known as the curry leaf tree.[1][2] Both compounds belong to the pyranocarbazole class, sharing a core structural motif that has garnered significant interest for its diverse pharmacological activities.[2][3] While numerous studies have explored the therapeutic potential of these alkaloids, a significant disparity exists in the available research concerning their anti-inflammatory properties. This guide provides a comparative analysis based on current experimental data, highlighting the well-documented effects of Girinimbine and identifying the existing knowledge gap for this compound.

Molecular Structures

This compound and Girinimbine are structural isomers, differing in the placement of their methyl and isopentenyl groups on the carbazole skeleton. This structural variance can significantly influence their biological activity.

Chemical_Structures cluster_this compound This compound cluster_girinimbine Girinimbine This compound Girinimbine

Figure 1: Chemical structures of this compound and Girinimbine.

Anti-Inflammatory Profile of Girinimbine

Girinimbine has been extensively studied and has demonstrated significant anti-inflammatory effects both in vitro and in vivo. Its mechanism of action primarily involves the suppression of key inflammatory mediators and signaling pathways.

In Vitro Studies

Girinimbine's anti-inflammatory activity is most prominently documented through its effects on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), a standard model for studying inflammatory responses.

Key Findings:

  • Inhibition of Nitric Oxide (NO): Girinimbine significantly inhibits the production of nitric oxide in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[1][4] In one study, treatment with girinimbine resulted in a 78.9% inhibition of NO release without affecting cell viability.[1]

  • Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6]

  • Inhibition of NF-κB Pathway: A primary mechanism for Girinimbine's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to significantly inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated RAW 264.7 cells.[4][5] This prevents the transcription of numerous pro-inflammatory genes.

  • Downregulation of Inflammatory Enzymes: Girinimbine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators.[6][7]

Parameter MeasuredCell LineStimulantEffect of GirinimbineReference
Nitric Oxide (NO) ProductionRAW 264.7LPS/IFN-γSignificant dose-dependent inhibition[1][4][5]
NF-κB TranslocationRAW 264.7LPSSignificant inhibition[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Peritoneal Fluid (in vivo)CarrageenanReduced levels[5][8]
Pro-inflammatory Cytokines (TNF-α, IL-6)Gastric Tissue (in vivo)EthanolDecreased levels[1][7]
COX-2 EnzymeGastric Tissue (in vivo)EthanolSuppressing effects[6][7]
In Vivo Studies

Animal models have corroborated the in vitro findings, establishing Girinimbine's efficacy in living systems.

Key Findings:

  • In a carrageenan-induced peritonitis mouse model, oral pretreatment with Girinimbine led to a remarkable suppression of the inflammatory process.[4] This was evidenced by a decrease in total leukocyte and neutrophil migration into the peritoneal cavity.[4]

  • At doses of 30 and 100 mg/kg, Girinimbine inhibited neutrophil migration by 72% and 77%, respectively.[1][4]

  • The treatment also resulted in reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) in the peritoneal fluid.[5][8]

Anti-Inflammatory Profile of this compound

Studies have evaluated the anti-inflammatory properties of other alkaloids from M. koenigii, such as mahanimbine and murrayanol, which have shown inhibitory effects on cyclooxygenase enzymes (hPGHS-1 and hPGHS-2).[4] This suggests that the carbazole alkaloid scaffold is a promising source of anti-inflammatory agents, and this compound may possess similar properties, but this remains to be experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like Girinimbine.

Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2.6 x 10⁴ cells/well) and allowed to adhere for 24 hours.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Girinimbine). The cells are pre-treated for a specified duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 10 ng/mL) and sometimes Interferon-gamma (IFN-γ), to the wells.[4]

  • Incubation: The plates are incubated for an extended period (e.g., 20-24 hours).

  • Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product, the absorbance of which is measured spectrophotometrically at ~540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Experimental_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with Test Compound (e.g., Girinimbine) A->B C Stimulate with LPS to induce inflammation B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure NO, TNF-α, IL-6 levels E->F G Analyze Data (% Inhibition) F->G

Figure 2: General experimental workflow for in vitro anti-inflammatory screening.
NF-κB Translocation Assay

  • Cell Culture: RAW 264.7 cells are cultured on coverslips or in specialized imaging plates.

  • Treatment and Stimulation: Cells are pre-treated with the test compound for 24 hours, followed by stimulation with LPS (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce NF-κB translocation.[4]

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunofluorescence Staining: Cells are incubated with a primary antibody specific to the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI (blue).

  • Imaging and Analysis: The cells are visualized using a fluorescence microscope. In unstimulated or effectively treated cells, the p65 fluorescence is primarily in the cytoplasm. In LPS-stimulated cells, the fluorescence shifts to the nucleus. The degree of translocation is quantified using imaging software.

Signaling Pathways

The anti-inflammatory effects of Girinimbine are mediated by its interference with critical pro-inflammatory signaling cascades, most notably the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus and activate the transcription of genes for pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[9] Girinimbine's ability to inhibit NF-κB translocation is a key mechanism for its broad anti-inflammatory effects.[4]

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome Degradation IkBa->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_IkBa->NFkB Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Girinimbine Girinimbine Inhibition Girinimbine->Nucleus Blocks Nucleus_NFkB NF-κB Nucleus_NFkB->Transcription

Figure 3: Girinimbine inhibits inflammation by blocking NF-κB nuclear translocation.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation and are often activated by the same stimuli as NF-κB.[10] While some studies on Girinimbine's anticancer effects have shown modulation of the MEK/ERK pathway, detailed investigations into its specific effects on the various MAPK cascades in the context of inflammation are less comprehensive than for the NF-κB pathway.[11]

Comparative Summary and Future Directions

FeatureGirinimbineThis compound
Source Murraya koenigiiMurraya koenigii
Chemical Class Pyranocarbazole AlkaloidPyranocarbazole Alkaloid
Anti-Inflammatory Data Extensive: Well-documented in vitro and in vivo.Lacking: No specific experimental data available.
Mechanism of Action Established: Primarily through inhibition of the NF-κB signaling pathway. Reduces NO, TNF-α, IL-1β, IL-6, iNOS, and COX-2.Unknown: Not experimentally determined.
Therapeutic Potential High, as a lead compound for anti-inflammatory drug development.Potential, but requires comprehensive investigation.

The comparative analysis clearly demonstrates that Girinimbine is a well-characterized anti-inflammatory agent with a defined mechanism of action centered on the inhibition of the NF-κB pathway. The wealth of quantitative data from both in vitro and in vivo studies supports its potential for further development as a therapeutic agent.

Conversely, this compound remains largely uninvestigated for its anti-inflammatory properties. Despite being a structural isomer of Girinimbine and belonging to a class of compounds known for their biological activities, a critical knowledge gap exists. There is a clear and compelling need for future research to:

  • Evaluate the in vitro anti-inflammatory activity of this compound using standardized assays (e.g., NO, TNF-α, and IL-6 inhibition in LPS-stimulated macrophages).

  • Determine its IC₅₀ values to compare its potency directly with Girinimbine and other known anti-inflammatory agents.

  • Investigate its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways.

Such studies are essential to ascertain whether this compound shares the therapeutic potential of its isomer, Girinimbine, and to fully exploit the pharmacological promise of the carbazole alkaloids from Murraya koenigii.

References

Isomahanimbine efficacy compared to standard chemotherapeutics (e.g., Doxorubicin, Cisplatin)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isomahanimbine's Efficacy Against Doxorubicin and Cisplatin

For decades, doxorubicin and cisplatin have been mainstays in the arsenal against cancer, demonstrating broad efficacy across a range of malignancies. However, their clinical use is often hampered by significant side effects and the development of drug resistance. This has spurred the search for novel therapeutic agents with improved safety profiles and efficacy. This compound, a carbazole alkaloid isolated from the leaves of Murraya koenigii, has emerged as a promising candidate, with preliminary studies suggesting potent anticancer activity. This guide provides a comprehensive comparison of the efficacy of this compound with doxorubicin and cisplatin, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. While direct comparative studies of this compound against doxorubicin and cisplatin are limited, data on the closely related carbazole alkaloid, mahanimbine, provides valuable insights.

DrugCell LineCancer TypeIC50 (µM)
Mahanimbine Capan-2Pancreatic Cancer3.5[1]
SW1190Pancreatic Cancer3.5[1]
Human Bladder Cancer CellsBladder Cancer32.5[2]
Doxorubicin BxPC-3Pancreatic CancerVaries
Mia PaCa-2Pancreatic CancerVaries
T24Bladder CancerVaries
Cisplatin BxPC-3Pancreatic Cancer5.96 ± 2.32[3]
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11[3]
T24Bladder CancerVaries

Note: IC50 values for doxorubicin and cisplatin can vary significantly depending on the specific experimental conditions and the subtype of the cell line used.

Mechanistic Insights: A Tale of Different Pathways

Doxorubicin and cisplatin exert their anticancer effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis. This compound and related carbazole alkaloids appear to employ distinct, though sometimes overlapping, mechanisms of action, often targeting specific signaling pathways crucial for cancer cell survival and proliferation.

This compound's Proposed Mechanism of Action

While the precise signaling pathways targeted by this compound are still under investigation, studies on the related compound mahanimbine suggest a multi-pronged attack on cancer cells. Mahanimbine has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in pancreatic and bladder cancer cells.[1][2] This is achieved, in part, by modulating the AKT/mTOR and STAT3 signaling pathways, both of which are critical for cancer cell growth, survival, and proliferation.[1]

Isomahanimbine_Pathway This compound This compound/ Mahanimbine AKT AKT This compound->AKT Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression AKT->CellCycle Inhibits Progression Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->CellCycle Inhibits Progression STAT3->Proliferation

Doxorubicin's Mechanism of Action

Doxorubicin's primary mode of action involves intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits DSB DNA Double-Strand Breaks DNA->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

Cisplatin's Mechanism of Action

Cisplatin functions by forming covalent adducts with DNA, primarily with purine bases. These adducts create kinks in the DNA structure, interfering with DNA replication and transcription, which ultimately leads to the induction of apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Adducts DNA Adducts DNA->Adducts Replication DNA Replication Adducts->Replication Inhibits Transcription Transcription Adducts->Transcription Inhibits Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of drug Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, doxorubicin, or cisplatin. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis_Assay_Workflow cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis Treat Treat cells with drug Harvest Harvest cells by trypsinization Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->AddStains Incubate Incubate in the dark AddStains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze Quantify Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells Analyze->Quantify

Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat cells with drug Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash TreatRNase Treat with RNase A Wash->TreatRNase StainPI Stain with Propidium Iodide (PI) TreatRNase->StainPI Analyze Analyze by flow cytometry StainPI->Analyze Determine Determine cell cycle distribution (G0/G1, S, G2/M) Analyze->Determine

Protocol:

  • Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Conclusion and Future Directions

The available evidence, primarily from studies on the related compound mahanimbine, suggests that this compound holds significant promise as an anticancer agent. Its distinct mechanism of action, targeting key survival pathways in cancer cells, may offer advantages over traditional DNA-damaging agents like doxorubicin and cisplatin, potentially leading to a better therapeutic window and reduced side effects.

However, to fully realize the clinical potential of this compound, further research is imperative. Direct, head-to-head comparative studies with standard chemotherapeutics across a broad panel of cancer cell lines are crucial to establish its relative efficacy. In-depth mechanistic studies are also needed to precisely delineate the signaling pathways it modulates. Finally, preclinical in vivo studies are essential to evaluate its safety, tolerability, and antitumor activity in a whole-organism context. The preliminary data presented here provides a strong rationale for pursuing these avenues of investigation, which could ultimately pave the way for a new and effective weapon in the fight against cancer.

References

Validating the Molecular Target of Isomahanimbine in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomahanimbine, a carbazole alkaloid isolated from the leaves of Murraya koenigii, has demonstrated promising anti-cancer properties. This guide provides a comprehensive analysis of the current understanding of this compound's molecular target in cancer cells, offering a comparative perspective with alternative therapeutic strategies and supporting experimental data.

This compound's Mechanism of Action: Induction of ER Stress and p38 MAPK-Mediated Apoptosis and Autophagy

Current research indicates that this compound exerts its cytotoxic effects on cancer cells primarily through the induction of Endoplasmic Reticulum (ER) stress, which subsequently triggers apoptosis and autophagy mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This mechanism has been particularly noted in multidrug-resistant human oral squamous cell carcinoma cells, suggesting its potential in overcoming certain forms of drug resistance.

The proposed signaling cascade initiated by this compound is depicted below:

This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress induces UPR Unfolded Protein Response (UPR) (PERK, IRE1α, ATF6) ER_Stress->UPR activates p38_MAPK p38 MAPK Activation UPR->p38_MAPK leads to Apoptosis Apoptosis p38_MAPK->Apoptosis mediates Autophagy Autophagy p38_MAPK->Autophagy mediates Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Analysis: Cytotoxicity of this compound and Related Carbazole Alkaloids

The anti-cancer activity of this compound and its related carbazole alkaloids, Mahanine and Mahanimbine, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
This compound CLS-354 (Oral Squamous Carcinoma)15.0[2]
MahanineCLS-354 (Oral Squamous Carcinoma)15.1[2]
MahanimbineCAPAN-2 (Pancreatic Cancer)3.5[3]
MahanimbineSW119 (Pancreatic Cancer)3.5[3]
MahanineK562 (Leukemia)13.0 (48h)[2]
MahanineMOLT-3 (Leukemia)10.6 (48h)[2]
MahanineHCT116 (Colon Cancer)12.6[2]
MahanineA549 (Lung Cancer)12.5 (48h)[2]

Experimental Protocols for Target Validation

The validation of p38 MAPK as a key mediator of this compound's anti-cancer activity involved several key experimental procedures.

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of this compound on the expression and activation of proteins in the ER stress and p38 MAPK pathways.

  • Methodology:

    • Cancer cells are treated with varying concentrations of this compound for specific time periods.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key proteins (e.g., p-p38, total p38, CHOP, GRP78, Cleaved Caspase-3, LC3-II/I).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Objective: To quantify the extent of apoptosis and analyze cell cycle distribution in response to this compound treatment.

  • Methodology:

    • Cells are treated with this compound.

    • For apoptosis analysis, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • For cell cycle analysis, cells are fixed in ethanol and stained with PI containing RNase.

    • Stained cells are analyzed using a flow cytometer.

Chemical Inhibition Assay
  • Objective: To confirm the role of a specific signaling pathway by using a known inhibitor.

  • Methodology:

    • Cells are pre-treated with a specific inhibitor (e.g., SB203580 for p38 MAPK) for a designated time.

    • This compound is then added to the culture medium.

    • Cell viability, apoptosis, and protein expression are assessed using methods like MTT assay, flow cytometry, and Western blotting to determine if the inhibitor can reverse the effects of this compound.

A generalized workflow for validating a molecular target is illustrated below:

cluster_0 In Vitro Validation cluster_1 Direct Target Identification (Further Studies) Compound_Treatment Treat Cancer Cells with this compound Phenotypic_Assay Phenotypic Assays (Viability, Apoptosis, Autophagy) Compound_Treatment->Phenotypic_Assay Pathway_Analysis Pathway Analysis (Western Blot, qPCR) Compound_Treatment->Pathway_Analysis Inhibitor_Study Chemical Inhibition (e.g., SB203580) Pathway_Analysis->Inhibitor_Study Target_Knockdown Genetic Knockdown/Knockout (siRNA, CRISPR) Pathway_Analysis->Target_Knockdown Inhibitor_Study->Phenotypic_Assay Target_Knockdown->Phenotypic_Assay Binding_Assay Direct Binding Assays (SPR, ITC, DARTS) Proteomic_Profiling Affinity Chromatography/ Mass Spectrometry

Caption: General experimental workflow for molecular target validation.

Comparative Analysis: this compound vs. Alternative Strategies

While this compound shows promise, it is crucial to consider its performance in the context of other therapeutic agents that either share a similar mechanism or target the same signaling pathway.

Comparison with Other ER Stress-Inducing Agents

Numerous natural and synthetic compounds induce ER stress as their primary anti-cancer mechanism.

CompoundSource/ClassKey ER Stress MediatorsReference
This compound Carbazole AlkaloidPERK, CHOP, p38 MAPK[1]
CurcuminTurmericCHOP, JNK, Caspase-8[1]
ResveratrolGrapes, BerriesXBP1 splicing, CHOP[4][5]
TunicamycinStreptomyces sp.Glycosylation inhibitor, activates all UPR arms
ThapsigarginThapsia garganicaSERCA inhibitor, activates all UPR arms
Comparison with p38 MAPK Inhibitors

Targeting the p38 MAPK pathway is a well-established anti-cancer strategy. However, the role of p38 MAPK is complex, as it can be both pro-apoptotic and pro-survival depending on the cellular context. This compound acts as a p38 MAPK activator, leading to apoptosis. In contrast, several small molecule inhibitors of p38 MAPK have been developed to block its pro-inflammatory and pro-survival functions in certain cancers.

CompoundMechanismTherapeutic Rationale
This compound p38 MAPK ActivatorInduces p38-mediated apoptosis and autophagy.
SB203580p38 MAPK InhibitorBlocks pro-inflammatory cytokine production and cell proliferation in certain cancers.[6]
Ralimetinib (LY2228820)p38 MAPK InhibitorInvestigated in clinical trials for various cancers to inhibit tumor growth and metastasis.[7]
BIRB 796p38 MAPK InhibitorPotent inhibitor with a different binding mode compared to SB203580.[6]

The following diagram illustrates the logical comparison of this compound's approach to that of p38 MAPK inhibitors:

cluster_0 Therapeutic Strategies Targeting p38 MAPK Isomahanimbine_Node This compound (p38 MAPK Activator) Apoptosis_Node Pro-Apoptotic Signaling Isomahanimbine_Node->Apoptosis_Node Promotes Inhibitor_Node p38 MAPK Inhibitors (e.g., Ralimetinib) ProSurvival_Node Pro-Survival/Inflammatory Signaling Inhibitor_Node->ProSurvival_Node Inhibits

Caption: Logical comparison of this compound and p38 MAPK inhibitors.

Conclusion

The validation of this compound's molecular target in cancer cells points towards the induction of ER stress and subsequent activation of p38 MAPK-mediated apoptosis and autophagy. This mechanism holds therapeutic potential, especially in the context of multidrug resistance. While a direct binding partner for this compound has yet to be definitively identified, the downstream signaling events are well-supported by experimental evidence.

Compared to other ER stress-inducing agents, this compound's efficacy and specific molecular interactions warrant further investigation. Its role as a p38 MAPK activator presents a contrasting yet potentially synergistic approach to the more common strategy of p38 MAPK inhibition. Future research should focus on pinpointing the direct molecular target of this compound to refine its therapeutic application and to design more potent and selective analogs for cancer therapy.

References

Cross-Validation of Isomahanimbine's Anti-Cancer Effects: A Comparative Analysis in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic effects of Isomahanimbine and related carbazole alkaloids across various cancer cell lines, supported by experimental data and pathway analysis.

This compound, a carbazole alkaloid, has demonstrated potential as an anti-cancer agent. This guide provides a comparative analysis of its cytotoxic effects and those of its close structural analog, Mahanimbine, across different cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound and Related Alkaloids

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and the related compound Mahanimbine in various cancer cell lines, demonstrating their cytotoxic efficacy.

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound Oral Squamous CarcinomaCLS-35415.0[1]
Mahanimbine Pancreatic CancerCapan-23.5[1][2]
Mahanimbine Pancreatic CancerSW11903.5[2]
Mahanimbine Breast CancerMCF-714[3][4]
Mahanimbine Breast CancerMDA-MB-23121.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds were primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or Mahanimbine for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Apoptosis Assays

Apoptosis induction was assessed using methods such as DAPI staining and Annexin V/PI double staining.

  • DAPI Staining:

    • Treated and untreated cells were fixed with paraformaldehyde.

    • The fixed cells were then stained with 4′,6-diamidino-2-phenylindole (DAPI).

    • Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei.

  • Annexin V/PI Staining:

    • Cells were harvested after treatment and washed with PBS.

    • The cells were then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

    • After incubation in the dark, the cells were analyzed by flow cytometry.

      • Annexin V positive, PI negative cells are in early apoptosis.

      • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

While specific signaling pathway studies for this compound are limited in the reviewed literature, extensive research on the closely related compound Mahanimbine provides valuable insights into the potential mechanisms.

Mahanimbine-Induced Apoptosis in Pancreatic Cancer

In pancreatic cancer cells, Mahanimbine has been shown to induce G0/G1 cell cycle arrest and apoptosis through the modulation of the AKT/mTOR and STAT3 signaling pathways.[2]

Mahanimbine_Pancreatic_Cancer_Pathway Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT inhibits pAKT p-AKT Mahanimbine->pAKT pmTOR p-mTOR Mahanimbine->pmTOR pSTAT3 p-STAT3 Mahanimbine->pSTAT3 AKT->pAKT mTOR mTOR pAKT->mTOR CellCycleArrest G0/G1 Cell Cycle Arrest pAKT->CellCycleArrest Apoptosis Apoptosis pAKT->Apoptosis mTOR->pmTOR pmTOR->CellCycleArrest pmTOR->Apoptosis STAT3 STAT3 STAT3->pSTAT3 pSTAT3->CellCycleArrest pSTAT3->Apoptosis Mahanimbine_Breast_Cancer_Pathway Mahanimbine Mahanimbine Bax Bax (pro-apoptotic) Mahanimbine->Bax Bcl2 Bcl-2 (anti-apoptotic) Mahanimbine->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Line Culture CompoundTreatment Treatment with this compound CellCulture->CompoundTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CompoundTreatment->CytotoxicityAssay MechanismStudies Mechanism of Action Studies CompoundTreatment->MechanismStudies IC50 Determine IC50 CytotoxicityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MechanismStudies->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) MechanismStudies->PathwayAnalysis

References

A Comparative Analysis of Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Murraya koenigii, commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have garnered significant attention in the scientific community for their wide array of pharmacological activities. This guide provides a comparative overview of the prominent carbazole alkaloids isolated from this plant, presenting their biological performance based on experimental data. Detailed methodologies for key experiments are also provided to facilitate further research and drug development endeavors.

Comparative Biological Activities of Carbazole Alkaloids from Murraya koenigii

The carbazole alkaloids from Murraya koenigii exhibit a broad spectrum of biological activities, including cytotoxic, antioxidant, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data on these activities, allowing for a direct comparison of the potency of different alkaloids.

Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya koenigii against Various Cancer Cell Lines

Carbazole AlkaloidCancer Cell LineIC50 (µM)Reference
Mahanine Human leukemia (HL-60)~10[1]
Prostate cancer (PC3)Dose-dependent[2]
Prostate cancer (LNCaP)Dose-dependent[2]
Breast cancer (MCF-7)14
Girinimbine Human lung cancer (A549)19.01
Colon cancer (HT-29)4.79 µg/mL[3]
Koenimbine Breast cancer (MCF-7)9.42 µg/mL
Murrayaquinone A Melanoma (SK-MEL-5)2.58 µg/mL[4]
Colon cancer (Colo-205)3.85 µg/mL[4]
Murrayafoline A Various tumor cell lines5.31 - 7.52 µg/mL[4]

Table 2: Antioxidant and Antimicrobial Activities of Carbazole Alkaloids from Murraya koenigii

Carbazole AlkaloidBiological ActivityMethodQuantitative DataReference
Mahanimbine AntioxidantDPPH radical scavengingIC50: 33.1 µg/mL[5]
Girinimbine AntioxidantSuperoxide scavenging>95% inhibition at 5.3 µg/mL
Murrayaquinone A AntibacterialMIC50 µg/mL against S. aureus[6]
Mahanine, Mahanimbicine, Mahanimbine AntibacterialMIC25.0–175.0 µg/mL against various bacteria[7]

Experimental Protocols

General Protocol for Extraction and Isolation of Carbazole Alkaloids

A generalized procedure for the extraction and isolation of carbazole alkaloids from Murraya koenigii is outlined below. It is important to note that specific details may vary depending on the target alkaloid and the plant part used.

Extraction and Isolation Workflow start Plant Material (e.g., leaves, stem bark) drying Air or Oven Drying start->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) Solvents: Acetone, Methanol, Chloroform grinding->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning or Column Chromatography (Silica Gel, Alumina) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions purification Further Chromatographic Purification (e.g., Preparative TLC, HPLC) fractions->purification isolated_alkaloids Isolated Carbazole Alkaloids purification->isolated_alkaloids characterization Structural Elucidation (NMR, MS, IR, UV) isolated_alkaloids->characterization

Caption: General workflow for the extraction and isolation of carbazole alkaloids.

Methodology:

  • Plant Material Preparation: The desired plant part of Murraya koenigii (e.g., leaves, stem bark, roots) is collected and authenticated. The material is then washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds, and ground into a fine powder.[8][9]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent such as acetone, methanol, or chloroform.[9] This can be done through maceration (soaking at room temperature for an extended period) or continuous extraction methods like Soxhlet extraction. The choice of solvent depends on the polarity of the target carbazole alkaloids.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: The crude extract is subjected to fractionation to separate the components based on their polarity. This is often achieved through solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, and water) or by column chromatography using stationary phases like silica gel or alumina.[8]

  • Purification: The fractions containing the carbazole alkaloids are further purified using various chromatographic techniques. These may include preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids in their pure form.

  • Structural Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, 2D-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the isolated carbazole alkaloids for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway Analysis: Mahanine-Induced Apoptosis

Mahanine, a prominent carbazole alkaloid from Murraya koenigii, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the mitochondrial-dependent pathway. The following diagram illustrates the key steps in this signaling cascade.

Mahanine-Induced Apoptosis Pathway cluster_mito Mitochondrial Disruption Mahanine Mahanine Mitochondrion Mitochondrion Mahanine->Mitochondrion Induces mitochondrial membrane permeability transition Akt Akt (Survival Pathway) Mahanine->Akt Deactivates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Leads to

Caption: Mahanine-induced apoptosis signaling pathway.

Mechanism of Action:

Mahanine initiates apoptosis by targeting the mitochondria, the powerhouse of the cell.[1] It induces the mitochondrial permeability transition, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates pro-caspase-9 to its active form, caspase-9. Active caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3. Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1] Furthermore, studies have shown that mahanine can also inhibit the pro-survival Akt signaling pathway, further promoting cell death.[2]

Comparative Perspective

While this guide focuses on carbazole alkaloids from Murraya koenigii, it is important to note that carbazole alkaloids are also found in other plant families, such as the Rutaceae (e.g., Clausena, Glycosmis) and are also accessible through chemical synthesis. A comprehensive comparative study evaluating the biological activities of carbazole alkaloids from these different sources would be highly valuable for identifying the most promising lead compounds for drug development. Future research should aim to conduct side-by-side comparisons of these compounds in standardized biological assays to establish a clear structure-activity relationship and identify the most potent and selective agents for specific therapeutic targets.

References

Isomahanimbine in Cancer Research: A Comparative Guide to Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, isomahanimbine, a carbazole alkaloid, has demonstrated significant potential. This guide provides a comparative analysis of this compound against other well-studied natural compounds, namely its related carbazole alkaloids (mahanine, mahanimbine, and girinimbine), curcumin, and resveratrol. The comparison focuses on their cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols to support further research.

Comparative Anticancer Activity

The efficacy of these natural compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of this compound and its comparators across a range of cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative IC50 Values of Carbazole Alkaloids (µM)

Cancer Cell LineThis compoundMahanineMahanimbineGirinimbine
Oral Squamous Carcinoma
CLS-35415.0[1]15.1[1]--
Leukemia
MOLT-3-10.6 (48h)[1]--
K562-13.0 (48h)[1]--
Colon Cancer
HCT116 (p53 wt)-12.6[1]--
HCT116 (p53 null)-13.9[1]--
SW480 (p53 mut)-16.6[1]--
HT-29---4.79 µg/mL (24h)[2]
Lung Cancer
A549-12.5 (drug-sensitive), 40.2 (24h), 28.0 (48h)[1][3]--
A549-TR (taxol-resistant)-12.5[3]--
H1299-10.0, 42.6 (24h), 26.7 (48h)[1][3]--
Pancreatic Cancer
CAPAN-2--3.5[1][4]-
SW119--3.5[1][4]-
Bladder Cancer
Hs172.T--32.5[1]-
Breast Cancer
MCF-7--14[1]-

Note: IC50 values are presented in µM unless otherwise stated. The duration of treatment is provided in parentheses where available. A dash (-) indicates that data was not found in the reviewed sources.

Table 2: Comparative IC50 Values of Curcumin and Resveratrol (µM)

Cancer Cell LineCurcuminResveratrol
Breast Cancer
MCF-744.61[2]51.18 (24h)
MDA-MB-23154.68[2]-
Colon Cancer
SW48010.26 - 13.3170 - 150
HT-2910.26 - 13.31-
HCT11610.26 - 13.31-
Cervical Cancer
HeLa3.36 (48h)-
Liver Cancer
HepG2-57.4 (24h)
Esophageal Cancer
Seg-1-70 - 150
Bic-1->100

Note: IC50 values are presented in µM. The duration of treatment is provided in parentheses where available. A dash (-) indicates that data was not found in the reviewed sources.

Mechanisms of Action & Signaling Pathways

This compound and the compared natural compounds exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

This compound and other Carbazole Alkaloids

Carbazole alkaloids, including this compound, mahanine, mahanimbine, and girinimbine, are known to induce apoptosis and inhibit cell proliferation in various cancer cells.[5][6][7] Mahanimbine, a closely related compound, has been shown to induce G0/G1 cell cycle arrest and apoptosis in pancreatic cancer cells.[4][8] This is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] Furthermore, mahanimbine has been found to inhibit the AKT/mTOR and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[4][8] Girinimbine has also been reported to induce apoptosis and cause G0/G1 phase arrest in colon cancer cells, with an upregulation of p21 and p27.[2]

Carbazole_Alkaloid_Signaling This compound This compound & Carbazole Alkaloids AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR inhibits STAT3 STAT3 Pathway This compound->STAT3 inhibits Cell_Cycle_Proteins Cyclin D1, CDK4 This compound->Cell_Cycle_Proteins downregulates Apoptosis_Proteins Bcl-2 (down) Bax (up) This compound->Apoptosis_Proteins modulates Proliferation Cell Proliferation AKT_mTOR->Proliferation STAT3->Proliferation Cell_Cycle_Proteins->Proliferation promotes G1/S transition Cell_Cycle_Arrest G0/G1 Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Signaling pathways modulated by carbazole alkaloids.
Curcumin

Curcumin, a polyphenol from turmeric, exhibits its anticancer effects by targeting multiple signaling pathways.[9][10] It is known to induce apoptosis by downregulating transcription factors like NF-κB and STAT3.[9] Curcumin can also inhibit cancer cell proliferation and invasion by suppressing various cellular signaling pathways.[9][11] It has been shown to arrest the cell cycle and induce apoptosis through the p53 pathway in colon cancer cells.[12]

Curcumin_Signaling Curcumin Curcumin NF_kB NF-κB Pathway Curcumin->NF_kB inhibits STAT3_path STAT3 Pathway Curcumin->STAT3_path inhibits p53 p53 Pathway Curcumin->p53 activates Proliferation_Invasion Proliferation & Invasion NF_kB->Proliferation_Invasion STAT3_path->Proliferation_Invasion Apoptosis_node Apoptosis p53->Apoptosis_node

Caption: Key signaling pathways targeted by curcumin.
Resveratrol

Resveratrol, a stilbenoid found in grapes and other fruits, affects all stages of carcinogenesis.[13] It can induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis and metastasis.[13] Resveratrol's anticancer activity is mediated through various signaling pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin.[13][14] It has also been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents.[13]

Resveratrol_Signaling Resveratrol Resveratrol PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt modulates MAPK MAPK Pathway Resveratrol->MAPK modulates Wnt_beta_catenin Wnt/β-catenin Pathway Resveratrol->Wnt_beta_catenin inhibits Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis PI3K_Akt->Cell_Cycle_Apoptosis MAPK->Cell_Cycle_Apoptosis Angiogenesis_Metastasis Angiogenesis & Metastasis Wnt_beta_catenin->Angiogenesis_Metastasis

Caption: Diverse signaling pathways influenced by resveratrol.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the key experiments cited in the comparison of these natural compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate and incubate (24h) B 2. Treat cells with varying concentrations of compound A->B C 3. Add MTT solution and incubate (2-4h) B->C D 4. Add solubilization solvent (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate % cell viability and IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the natural compound (e.g., this compound, curcumin, resveratrol) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Plate cells and treat with the desired concentrations of the natural compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to measure the expression levels of key apoptosis-related proteins like Bcl-2, Bax, and cleaved caspases.

Western_Blot_Workflow cluster_1 Western Blotting Workflow P1 1. Cell Lysis & Protein Quantification P2 2. SDS-PAGE Gel Electrophoresis P1->P2 P3 3. Protein Transfer to Membrane P2->P3 P4 4. Blocking P3->P4 P5 5. Primary Antibody Incubation P4->P5 P6 6. Secondary Antibody Incubation P5->P6 P7 7. Detection & Imaging P6->P7

Caption: General workflow for Western blotting.

Protocol:

  • Protein Extraction: Treat cells with the natural compound, then lyse the cells in RIPA buffer to extract total protein. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its related carbazole alkaloids demonstrate considerable anticancer potential, with cytotoxic effects comparable to well-established natural compounds like curcumin and resveratrol in various cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways such as AKT/mTOR and STAT3, highlight their promise as therapeutic candidates. While direct comparative studies are needed for a definitive assessment of relative potency, the available data strongly supports the continued investigation of this compound and other carbazole alkaloids in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to further explore the anticancer properties of these promising natural compounds.

References

Unveiling the Molecular Machinery: Confirming Isomahanimbine's Mechanism of Action via Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Recent studies on Mahanimbine have revealed its efficacy in promoting cell cycle arrest and apoptosis in various cancer cell lines, notably through the modulation of the AKT/mTOR and STAT3 signaling pathways.[4][5] Given the structural similarity between Isomahanimbine and Mahanimbine, it is plausible that they share a similar mechanism of action. This guide outlines a systematic approach to validate this hypothesis for this compound, focusing on the targeted silencing of key proteins in these pathways.

Comparative Efficacy of this compound and Alternative Compounds

To establish a baseline for this compound's potency, its cytotoxic effects can be compared with other known inhibitors of the PI3K/AKT/mTOR and STAT3 pathways.

CompoundTarget Pathway(s)Cell LineIC50 (µM)Reference
This compound (Hypothetical Data) AKT/mTOR, STAT3Pancreatic Cancer (PANC-1)8.5N/A
MahanimbineAKT/mTOR, STAT3Pancreatic Cancer (Capan-2)3.5[4]
Gedatolisib (PI3K/mTOR inhibitor)PI3K/AKT/mTORVarious0.004-0.1Published Literature
Stattic (STAT3 inhibitor)STAT3Various5.1Published Literature

Confirming the Target Pathway: A Gene Silencing Approach

The cornerstone of validating this compound's mechanism of action lies in demonstrating that its cellular effects are dependent on the presence of its target proteins. Small interfering RNA (siRNA) offers a powerful tool to transiently silence the expression of specific genes, thereby allowing for the observation of phenotypic changes in the presence and absence of the drug.

Experimental Workflow

The following workflow outlines the key steps to confirm the role of AKT1 and STAT3 in mediating the effects of this compound.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Analysis A Seed Pancreatic Cancer Cells (PANC-1) B Transfect with siRNA (Control, AKT1, STAT3) A->B C Treat with this compound or Vehicle B->C D Incubate for 48 hours C->D E Western Blot for Protein Knockdown D->E F Cell Viability Assay (MTT) D->F G Apoptosis Assay (Annexin V) D->G

Figure 1. Experimental workflow for validating the mechanism of this compound using siRNA.

Quantitative Outcomes of Gene Silencing

The following tables present hypothetical data illustrating the expected outcomes of the gene silencing experiments.

Table 1: Validation of Protein Knockdown by Western Blot

siRNA TargetProtein Level (% of Control)
Control siRNA100%
AKT1 siRNA15%
STAT3 siRNA20%

Table 2: Effect of Gene Silencing on this compound-Induced Cytotoxicity

siRNA TargetTreatmentCell Viability (% of Vehicle Control)
Control siRNAVehicle100%
Control siRNAThis compound (10 µM)45%
AKT1 siRNAVehicle98%
AKT1 siRNAThis compound (10 µM)85%
STAT3 siRNAVehicle97%
STAT3 siRNAThis compound (10 µM)82%

Table 3: Effect of Gene Silencing on this compound-Induced Apoptosis

siRNA TargetTreatmentApoptotic Cells (% of Total)
Control siRNAVehicle5%
Control siRNAThis compound (10 µM)40%
AKT1 siRNAVehicle6%
AKT1 siRNAThis compound (10 µM)15%
STAT3 siRNAVehicle5.5%
STAT3 siRNAThis compound (10 µM)18%

These hypothetical results suggest that silencing either AKT1 or STAT3 significantly attenuates the cytotoxic and pro-apoptotic effects of this compound, strongly indicating that its mechanism of action is dependent on these two signaling proteins.

Proposed Signaling Pathway of this compound

Based on the evidence from related compounds and the proposed gene silencing experiments, the following signaling pathway illustrates the hypothesized mechanism of action for this compound.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 JAK/STAT Pathway cluster_2 Cellular Outcomes This compound This compound AKT AKT This compound->AKT STAT3 STAT3 This compound->STAT3 PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation JAK JAK JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis Inhibits

Figure 2. Hypothesized signaling pathway for this compound's anti-cancer effects.

Experimental Protocols

siRNA Transfection
  • Cell Seeding: Plate PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • siRNA Preparation: For each well, dilute 50 pmol of either control siRNA, AKT1-specific siRNA, or STAT3-specific siRNA into 100 µL of serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator before proceeding with this compound treatment.

Western Blot Analysis for Protein Knockdown Validation
  • Cell Lysis: After 48 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AKT1, STAT3, or a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay
  • Cell Treatment: Following the 48-hour siRNA transfection, treat the cells with this compound (10 µM) or vehicle (DMSO) for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By employing gene silencing in conjunction with robust biochemical and cellular assays, researchers can definitively identify the molecular targets of this promising anti-cancer agent, paving the way for its further development as a therapeutic.

References

A Head-to-Head Comparison: Isomahanimbine and the Known Kinase Inhibitor SB203580 in the Context of p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the exploration of natural compounds with therapeutic potential is a burgeoning field. Isomahanimbine, a carbazole alkaloid isolated from Bergera koenigii (formerly Murraya koenigii), has demonstrated anti-cancer properties, with evidence suggesting its involvement in the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This guide provides a head-to-head comparison of this compound with SB203580, a well-established and selective inhibitor of p38 MAPK.

While direct enzymatic inhibition of p38 MAPK by this compound has not been explicitly demonstrated, existing research indicates that it triggers downstream events mediated by this pathway. This comparison, therefore, focuses on their respective roles and mechanisms within the p38 MAPK signaling cascade, providing a framework for understanding their potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and SB203580. It is important to note that a direct IC50 value for this compound against p38 MAPK is not currently available in the public domain, suggesting a potential indirect mode of action.

ParameterThis compoundSB203580
Target p38 MAPK Pathway (putative upstream regulator)p38 MAPK (direct inhibitor)
IC50 (p38α/SAPK2a) Not Reported50 nM[1][2]
IC50 (p38β2/SAPK2b) Not Reported500 nM[1][2]
Mechanism of Action Induces cellular stress, leading to p38 MAPK-mediated apoptosis and autophagy.ATP-competitive inhibitor of p38α and p38β isoforms.[3]

Signaling Pathway and Experimental Workflow

To understand the interplay of these compounds with the p38 MAPK pathway, it is crucial to visualize their points of action.

p38_pathway cluster_upstream Upstream Activators cluster_core p38 MAPK Core cluster_downstream Downstream Effects Cellular Stress Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 This compound This compound This compound->MKK3_6 Putative Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 p-p38 MAPK (Active) ATF2 ATF-2 p_p38->ATF2 Phosphorylation SB203580 SB203580 SB203580->p_p38 Inhibition p_ATF2 p-ATF-2 Apoptosis Apoptosis p_ATF2->Apoptosis

Caption: p38 MAPK signaling pathway showing the putative action of this compound and direct inhibition by SB203580.

The diagram above illustrates that cellular stress and potentially this compound activate upstream kinases like MKK3/6. These kinases then phosphorylate and activate p38 MAPK. Activated p38 MAPK (p-p38 MAPK) subsequently phosphorylates downstream targets such as the transcription factor ATF-2, leading to cellular responses like apoptosis. SB203580 directly inhibits the kinase activity of p-p38 MAPK, thereby blocking these downstream effects.

Experimental Protocols

To enable researchers to conduct comparative studies, detailed methodologies for key experiments are provided below.

p38 MAPK Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on p38 MAPK activity.

Objective: To determine the IC50 value of a test compound (e.g., SB203580) against a specific p38 MAPK isoform.

Materials:

  • Recombinant active p38α/SAPK2a kinase

  • ATF-2/GST fusion protein (substrate)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)

  • ATP

  • Test compound (e.g., SB203580) and vehicle (e.g., DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or Phospho-ATF-2 (Thr71) antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Assay Buffer.

  • In a microplate, add the p38α kinase to each well.

  • Add the diluted test compound or vehicle to the respective wells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (either ADP or phosphorylated ATF-2) using a suitable detection method.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-p38 MAPK (Cell-Based)

This protocol allows for the assessment of a compound's effect on the phosphorylation (activation) state of p38 MAPK within a cellular context.

Objective: To determine if a test compound (e.g., this compound) induces or inhibits the phosphorylation of p38 MAPK at Thr180/Tyr182.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • Stimulus for p38 MAPK activation (e.g., anisomycin, UV radiation) - optional, for inhibitor studies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle for the desired time. If investigating inhibition, pre-treat with the compound before adding a stimulus.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the antibody against total p38 MAPK to normalize the data.

  • Quantify the band intensities using densitometry software.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Western Blot iv_start Recombinant p38 Kinase iv_compound Add Compound (e.g., SB203580) iv_start->iv_compound iv_reaction Add Substrate (ATF-2) + ATP iv_compound->iv_reaction iv_detect Detect Product (p-ATF-2 or ADP) iv_reaction->iv_detect iv_result Calculate IC50 iv_detect->iv_result cb_start Culture Cells cb_compound Treat with Compound (e.g., this compound) cb_start->cb_compound cb_lysis Cell Lysis cb_compound->cb_lysis cb_wb SDS-PAGE & Western Blot cb_lysis->cb_wb cb_detect Detect p-p38 & Total p38 cb_wb->cb_detect cb_result Analyze Phosphorylation Level cb_detect->cb_result

Caption: Workflow for in vitro and cell-based assays to compare kinase inhibitors.

Conclusion

This guide provides a comparative framework for this compound and the known p38 MAPK inhibitor, SB203580. While SB203580 acts as a direct, potent inhibitor of p38 MAPK, the current body of evidence suggests that this compound may function as an upstream modulator of the pathway. Further research, particularly direct kinase inhibition assays and studies on its effect on the phosphorylation of MKK3/6 and p38 MAPK, is necessary to fully elucidate the precise mechanism of action of this compound. The experimental protocols provided herein offer a starting point for researchers to conduct these critical investigations and to further explore the therapeutic potential of this promising natural compound.

References

Lack of In Vivo Validation Data for Isomahanimbine Necessitates a Comparative Look at Related Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, publicly available scientific literature does not currently contain in vivo validation of Isomahanimbine's therapeutic potential against established tumors. While in vitro studies have suggested its potential as an anti-cancer agent, particularly in oral squamous carcinoma cells, there is a notable absence of animal model data to substantiate these claims. This data gap prevents a direct comparison of this compound with established chemotherapeutic agents like doxorubicin or cisplatin in a preclinical in vivo setting.

In light of this, this guide will provide a comparative analysis of a closely related carbazole alkaloid, Mahanine , for which in vivo data is available. Both this compound and Mahanine are isolated from the plant Bergera koenigii (formerly Murraya koenigii) and share a similar chemical scaffold, suggesting they may possess comparable biological activities. The following sections will detail the in vivo anti-tumor efficacy of Mahanine, its proposed mechanisms of action, and the experimental protocols used in these studies. This information can serve as a valuable reference for researchers interested in the therapeutic potential of this class of compounds.

Comparative In Vivo Efficacy of Mahanine in a Glioblastoma Xenograft Model

Research has demonstrated the in vivo anti-tumor effects of Mahanine in a glioblastoma xenograft mouse model. The study provides evidence of tumor growth inhibition and highlights the potential of carbazole alkaloids in cancer therapy.

Table 1: In Vivo Efficacy of Mahanine in a U87MG Glioblastoma Xenograft Model

Treatment GroupDosageAdministration RouteTumor Volume Reduction (%)Reference
Control (Vehicle)-Intraperitoneal0[1][2]
Mahanine5 mg/kgIntraperitoneal~50%[1][2]

Note: The exact percentage of tumor volume reduction can vary between studies and is approximated here based on graphical representations in the cited literature.

Signaling Pathways Implicated in Mahanine's Anti-Cancer Activity

Mahanine's anti-tumor effects are believed to be mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, has been identified as a primary target.

G Mahanine Mahanine PI3K PI3K Mahanine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth CellGrowth mTOR->CellGrowth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Proposed mechanism of Mahanine's anti-cancer action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the in vivo evaluation of Mahanine.

Glioblastoma Xenograft Model
  • Cell Line: Human glioblastoma cell line U87MG was used.[1][2]

  • Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, were utilized for tumor implantation.[1][2]

  • Tumor Implantation: U87MG cells (5 x 10^6 cells in 100 µL of serum-free medium mixed with Matrigel) were injected subcutaneously into the flank of each mouse.[1][2]

  • Treatment: Once the tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into control and treatment groups. Mahanine, dissolved in a suitable vehicle (e.g., DMSO and saline), was administered intraperitoneally at a dose of 5 mg/kg body weight daily or on alternate days for a specified period (e.g., 21 days). The control group received the vehicle only.[1][2]

  • Tumor Measurement: Tumor volume was measured every few days using calipers and calculated using the formula: (length × width²) / 2.[1][2]

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Data Collection & Analysis U87MG_cells U87MG Glioblastoma Cells Injection Subcutaneous Injection U87MG_cells->Injection Mice Athymic Nude Mice Injection->Mice Tumor_Growth Tumor Growth to Palpable Size Mice->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Control Vehicle Control Randomization->Control Treatment Mahanine (5 mg/kg) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Control->Tumor_Measurement Treatment->Tumor_Measurement Euthanasia Euthanasia Tumor_Measurement->Euthanasia Tumor_Excision Tumor Excision & Weighing Euthanasia->Tumor_Excision Analysis Histology & Western Blot Tumor_Excision->Analysis

Caption: Experimental workflow for the in vivo evaluation of Mahanine in a glioblastoma xenograft model.

Conclusion and Future Directions

The available in vivo data for Mahanine suggests that carbazole alkaloids are a promising class of compounds for anti-cancer drug development. The demonstrated efficacy in a glioblastoma model warrants further investigation into their activity against other tumor types. However, it is crucial to underscore the absence of in vivo data for this compound. Future research should prioritize conducting rigorous preclinical in vivo studies on this compound to validate its therapeutic potential. Direct, head-to-head comparative studies of this compound and Mahanine against standard chemotherapeutics like doxorubicin and cisplatin are essential to determine their relative efficacy and potential for clinical translation. Such studies would provide the necessary data to guide further drug development efforts for this promising class of natural products.

References

Safety Operating Guide

Essential Safety and Logistical Information for the Proper Disposal of Isomahanimbine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile of Related Compounds

To ensure safe handling and disposal, it is prudent to consider the hazard profile of closely related carbazole alkaloids, such as mahanimbine and the parent compound, carbazole. This data, summarized from Safety Data Sheets (SDS), informs the recommended disposal procedures for isomahanimbine.

CompoundCAS NumberHazard Statements
Mahanimbine 21104-28-9Harmful if swallowed. Causes serious eye irritation. May cause long lasting harmful effects to aquatic life.
Carbazole 86-74-8Suspected of causing cancer. Toxic to aquatic life. Very toxic to aquatic life with long lasting effects.[1]

This table summarizes hazard information for compounds structurally related to this compound and should be used to infer its potential hazards in the absence of specific data.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals and should be followed in conjunction with all applicable local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1][2]

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If handling the powder outside of a fume hood or ventilated enclosure, a dust respirator may be necessary.

Waste Classification and Segregation

This compound should be treated as hazardous chemical waste .

  • Do Not Dispose Down the Drain: Due to the aquatic toxicity of related compounds, this compound and its solutions must not be disposed of in the sanitary sewer system.[1]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, sealed container labeled as "Hazardous Waste."

    • Organic Solvent Waste: If this compound is dissolved in a non-halogenated organic solvent (e.g., DMSO, ethanol), collect it in a container specifically for non-halogenated organic waste. If a halogenated solvent is used, it must be collected in a separate container for halogenated waste.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated "Aqueous Hazardous Waste" container.

Waste Container Labeling and Storage

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "this compound."[3]

    • The solvent(s) if it is a solution.

    • An indication of the hazards (e.g., "Toxic," "Aquatic Hazard").

    • The date of accumulation.

  • Containers: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[3] Keep containers closed except when adding waste.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is highly recommended to prevent spills.[3]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste.

  • Triple-rinse the container with a suitable solvent capable of dissolving this compound.

  • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the corresponding solvent waste stream.[3]

  • After triple-rinsing, the container may be disposed of in the regular trash, provided all labels are defaced or removed.[3]

Final Disposal
  • Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Regulatory Compliance: Always adhere to your institution's specific waste management policies and local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Characterization & Segregation cluster_2 Collection cluster_3 Final Disposal start Start: Need to dispose of this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify form Identify Form of Waste classify->form solid Solid this compound or Contaminated Materials form->solid Solid liquid This compound Solution form->liquid Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_type Identify Solvent Type liquid->liquid_type storage Store Waste Securely in Designated Area solid_container->storage non_halo Collect in Labeled 'Non-Halogenated Organic Waste' Container liquid_type->non_halo Non-Halogenated halo Collect in Labeled 'Halogenated Organic Waste' Container liquid_type->halo Halogenated aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container liquid_type->aqueous Aqueous non_halo->storage halo->storage aqueous->storage contact_ehs Contact EHS for Pickup by Licensed Waste Vendor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

G Empty this compound Container Disposal start Empty Container of This compound rinse Triple-Rinse with Appropriate Solvent start->rinse collect Collect Rinsate as Hazardous Waste rinse->collect deface Deface or Remove Original Label rinse->deface dispose Dispose of Container in Regular Trash deface->dispose

Caption: Procedure for disposing of empty this compound containers.

References

Essential Personal Protective Equipment and Safety Guidelines for Handling Isomahanimbine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for all laboratory personnel handling Isomahanimbine. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.

This compound, a carbazole alkaloid extracted from Murraya koenigii, is a subject of interest in drug development for its potential therapeutic properties. Due to its classification as a bioactive alkaloid and its cytotoxic potential against cancer cell lines, it is imperative to handle this compound with the utmost care. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines are based on the safety profile of the related carbazole alkaloid, Mahanimbine, and general best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various procedures involving this compound.

Procedure Eye & Face Protection Skin Protection Respiratory Protection
Weighing & Handling Powder Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.Nitrile gloves (double-gloving recommended), disposable gown or lab coat.NIOSH-approved N95 respirator or higher.
Preparing Solutions Chemical splash goggles. A face shield is required.Nitrile gloves (double-gloving recommended), disposable gown or lab coat.Required if not working in a certified chemical fume hood.
In Vitro / In Vivo Experiments Safety glasses with side shields or chemical splash goggles.Nitrile gloves, lab coat.Not generally required if solutions are handled in a well-ventilated area or biosafety cabinet.
Waste Disposal Chemical splash goggles.Nitrile gloves, disposable gown or lab coat.Not generally required if waste is properly contained.

Operational Plan: Safe Handling Procedures

Strict adherence to the following operational procedures is mandatory to minimize the risk of exposure when handling this compound.

Engineering Controls
  • Ventilation: All procedures involving the handling of powdered this compound or the preparation of concentrated solutions should be performed in a certified chemical fume hood.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked with appropriate warning signs.

Procedural Guidance
  • Preparation:

    • Before handling this compound, ensure all necessary PPE is readily available and in good condition.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Have a chemical spill kit readily accessible.

  • Weighing:

    • Perform all weighing of powdered this compound within a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.

    • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Dissolving:

    • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.

  • Spill Management:

    • Small Spills (Powder): Gently cover the spill with damp paper towels to avoid raising dust. Wipe the area from the outside in, and place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact the institutional safety office immediately.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused this compound powder, contaminated gloves, bench paper, weighing boats, and any other disposable labware. Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be disposed of as hazardous solid waste.

All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Cytotoxic"). Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Stock Solutions: Prepare stock solutions in a chemical fume hood. Aliquot as needed to minimize the handling of the concentrated solution.

  • Cell Culture: When treating cells with this compound, perform all manipulations in a biological safety cabinet (Class II) to maintain sterility and protect the user from aerosols.

  • Animal Studies: For in vivo experiments, consult with the institutional animal care and use committee (IACUC) for specific handling and waste disposal protocols.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_powder Powder Handling cluster_liquid Liquid Handling cluster_ppe Standard PPE cluster_controls Engineering Controls Start Start: Handling this compound AssessForm Assess Physical Form (Powder or Liquid?) Start->AssessForm Weighing Weighing or Transferring Powder AssessForm->Weighing Powder AssessConcentration Assess Concentration (Concentrated or Dilute?) AssessForm->AssessConcentration Liquid RespProtection N95 Respirator Required Weighing->RespProtection FumeHood Work in Chemical Fume Hood RespProtection->FumeHood Concentrated Handling Concentrated Solution AssessConcentration->Concentrated Concentrated Dilute Handling Dilute Solution AssessConcentration->Dilute Dilute GogglesShield Upgrade to: - Chemical Splash Goggles - Face Shield Concentrated->GogglesShield BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Double) - Lab Coat/Gown Dilute->BasePPE GogglesShield->FumeHood

Caption: Workflow for selecting appropriate PPE for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.